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(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone Documentation Hub

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  • Product: (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone
  • CAS: 1017436-51-9

Core Science & Biosynthesis

Foundational

The Synthesis and Validation of (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone: A Technical Guide

Biological Context & Strategic Importance In contemporary medicinal chemistry, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone serves as a highly privileged pharmacophore. The indole-2-carboxamide motif is widely utili...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Strategic Importance

In contemporary medicinal chemistry, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone serves as a highly privileged pharmacophore. The indole-2-carboxamide motif is widely utilized in the development of antiplasmodial agents, kinase inhibitors, and negative allosteric modulators 1. More recently, this specific N-methylated indole-piperazine fragment has emerged as a critical linker and binding moiety in the design of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) [[2]](). These bifunctional molecules recruit Inhibitor of Apoptosis Proteins (IAPs)—which function as E3 ubiquitin ligases—to ubiquitinate and degrade disease-causing target proteins via the 26S proteasome 2.

IAP_PROTAC PROTAC PROTAC Molecule (Indole-Piperazine Linker) Ternary Ternary Complex (IAP-PROTAC-E3) PROTAC->Ternary Binds IAP IAP Protein (Target) IAP->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Ubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for

Figure 1: Mechanism of action for PROTACs utilizing the indole-piperazine scaffold to target IAP.

Retrosynthetic Rationale and Causality of Reagent Selection

The target molecule contains two key structural features: an N-methylated indole core and an unsubstituted secondary amine on the piperazine ring.

  • Orthogonal Protection Strategy: The most convergent approach utilizes commercially available 1-methyl-1H-indole-2-carboxylic acid and mono-Boc-protected piperazine (1-Boc-piperazine). Protecting one nitrogen of the diamine is strictly required to prevent bis-acylation and the formation of symmetrical diamides 3.

  • Coupling Chemistry: While EDC/HOBt is a standard coupling system, HATU is selected for this protocol. HATU forms a highly reactive 7-azabenzotriazole active ester, which drives the amidation of sterically hindered or electronically deactivated carboxylic acids to completion significantly faster than carbodiimides, typically yielding >90% product within hours at room temperature 1. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without participating in side reactions.

  • Deprotection Strategy: The tert-butoxycarbonyl (Boc) group is orthogonal to the amide bond. It is readily cleaved under acidic conditions using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) 4. This generates the target compound as a stable TFA salt, which can be used directly in subsequent medicinal chemistry derivatizations.

Synthesis SM1 1-Methyl-1H-indole-2-carboxylic acid + 1-Boc-piperazine Coupling Amide Coupling HATU, DIPEA, DMF, rt SM1->Coupling Int1 Boc-Protected Intermediate (Isolated via Extraction) Coupling->Int1 85-95% Yield Deprotect Boc Deprotection TFA, DCM, 0 °C to rt Int1->Deprotect Product (1-Methyl-1H-indol-2-yl) (piperazin-1-yl)methanone (TFA Salt) Deprotect->Product >95% Yield

Figure 2: Two-step synthetic workflow for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

Quantitative Data: Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Handling
1-Methyl-1H-indole-2-carboxylic acid175.191.05.0 mmol (876 mg)SubstrateIrritant; handle in fume hood
1-Boc-piperazine186.251.15.5 mmol (1.02 g)Amine NucleophileIrritant
HATU380.231.26.0 mmol (2.28 g)Coupling ReagentSensitizer; store at 4 °C
DIPEA129.253.015.0 mmol (2.6 mL)BaseFlammable, corrosive
DMF73.09-20 mLSolventTeratogen; use in fume hood
TFA114.02Excess15 mLDeprotecting AgentHighly corrosive, volatile
DCM84.93-15 mLSolventToxic, volatile

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, including specific analytical checkpoints to ensure the chemist can verify the success of each step before proceeding.

Step 1: HATU-Mediated Amide Coupling
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indole-2-carboxylic acid (5.0 mmol, 876 mg) in anhydrous N,N-Dimethylformamide (DMF) (20 mL) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (15.0 mmol, 2.6 mL) followed by HATU (6.0 mmol, 2.28 g). Stir the reaction mixture at room temperature (20–25 °C) for 15 minutes.

    • Causality: This pre-activation time allows the complete formation of the highly reactive O-(7-azabenzotriazol-1-yl) active ester, preventing the amine from competing for the uronium salt and forming unreactive guanidinium byproducts.

  • Coupling: Add 1-Boc-piperazine (5.5 mmol, 1.02 g) in a single portion. Stir the solution at room temperature for 4–6 hours.

  • Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate/Hexanes (1:1). The starting acid should be fully consumed, replaced by a new, higher Rf​ spot (UV active).

  • Workup: Quench the reaction by pouring it into 100 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(1-methyl-1H-indole-2-carbonyl)piperazine-1-carboxylate as a crude solid.

Step 2: Boc Deprotection
  • Preparation: Dissolve the intermediate from Step 1 (assume ~4.5 mmol recovered) in anhydrous Dichloromethane (DCM) (15 mL) and cool the flask to 0 °C using an ice-water bath.

  • Deprotection: Slowly add Trifluoroacetic acid (TFA) (15 mL) dropwise to the stirring solution.

    • Causality: The 1:1 ratio of TFA:DCM provides a highly acidic environment to protonate the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide [[4]](). Cooling to 0 °C controls the exothermic nature of the initial cleavage.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Check (LC-MS): Take a 10 µL aliquot, dilute in Methanol, and analyze via LC-MS. The mass spectrum should show the complete disappearance of the [M+H]⁺ peak for the Boc-protected species and the appearance of the product mass [M+H]⁺ = 244.1.

  • Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate with Toluene (3 × 20 mL) to remove residual TFA.

  • Final Isolation: Triturate the resulting residue with cold Diethyl Ether (20 mL). Filter the resulting precipitate and dry under high vacuum to afford (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone as a TFA salt.

Troubleshooting & Analytical Validation

To ensure absolute trustworthiness, the synthesized compound must be validated against the following spectral parameters:

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a sharp singlet around δ 3.75 ppm (3H) corresponding to the N-CH₃ group. The indole aromatic protons will appear between δ 7.00–7.60 ppm (4H), with the distinct C3-H indole proton appearing as a singlet around δ 6.70 ppm. The piperazine protons will appear as broad multiplets between δ 3.00–3.80 ppm (8H), integrating for the 4 methylene groups. A broad exchangeable signal >9.0 ppm indicates the protonated piperazinium TFA salt.

  • ESI-MS: Positive ion mode should yield a base peak at m/z 244.1[M+H]⁺.

ObservationMechanistic CauseCorrective Action
Incomplete coupling Inefficient active ester formation or degraded HATU.Ensure HATU is stored properly. Pre-activate the acid and base for 15 min before adding the amine.
Guanidinium byproduct Amine reacting directly with HATU before the active ester forms.Strictly adhere to the pre-activation time. Do not mix all reagents simultaneously.
Residual DMF in NMR Incomplete aqueous extraction during workup.Wash the organic layer with 5% aqueous LiCl (3x) to partition DMF into the aqueous phase.

References

  • Title: Indole-2-carboxamides Optimization for Antiplasmodial Activity | ACS Bio & Med Chem Au Source: American Chemical Society (acs.org) URL: [Link]

  • Title: Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - Beilstein Journals Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org) URL: [Link]

  • Title: Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf), thin layer chromatography Source: Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: HETEROCYCLIC COMPOUND - European Patent Office - EP 3831811 A1 Source: Google Patents (googleapis.com) URL: [Link]

Sources

Exploratory

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone mechanism of action

An In-Depth Technical Guide to the Pharmacological Mechanisms of the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone Scaffold Executive Summary The compound (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is not mere...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Mechanisms of the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone Scaffold

Executive Summary

The compound (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is not merely a standalone therapeutic entity; rather, it is a highly privileged, versatile structural pharmacophore utilized at the cutting edge of modern drug discovery. In medicinal chemistry, this specific indole-piperazine moiety acts as a critical binding determinant in two highly distinct, yet equally significant, pharmacological modalities:

  • G Protein-Coupled Receptor (GPCR) Modulation: It forms the core of highly selective Dopamine D3 Receptor (D3R) agonists (e.g., ML417), driving neuroprotective and antipsychotic signaling pathways[1][2].

  • Targeted Protein Degradation (TPD): It acts as a potent Smac (DIABLO) mimetic, recruiting Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligases to drive the proteasomal degradation of disease-causing proteins via PROTACs (Proteolysis Targeting Chimeras) and SNIPERs[3][4].

This whitepaper dissects the dual mechanisms of action of this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its structural biology, downstream signaling cascades, and the self-validating experimental methodologies required to evaluate its efficacy.

Mechanism of Action A: Highly Selective Dopamine D3 Receptor Agonism

Structural Basis of D3R Selectivity

The dopamine receptor family is divided into D1-like (D1R, D5R) and D2-like (D2R, D3R, D4R) subfamilies. The D2R and D3R share a 94% sequence identity in their orthosteric binding sites, making the development of D3R-selective ligands notoriously difficult[1]. High-throughput screening and subsequent structure-activity relationship (SAR) optimization revealed that incorporating the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone core yields compounds with unprecedented D3R selectivity[1][5].

The lead optimized compound, ML417 , utilizes the rigid indole-piperazine core to project into a secondary binding pocket (allosteric vestibule) unique to the D3R, while the piperazine nitrogen interacts with the conserved aspartic acid (Asp110) in transmembrane helix 3 (TM3)[1][2].

G-Protein Bias and Signaling Cascades

Traditionally, D2-like receptors are coupled to the inhibitory Gαi/o protein family. However, the ML417 scaffold reveals a unique intrinsic property of the D3R. When the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone derivative binds to D3R, it preferentially drives the activation of Gαo and Gαz subunits, while demonstrating a complete lack of coupling to Gαi2[6].

Furthermore, the scaffold acts as a potent driver of β-arrestin translocation . The recruitment of β-arrestin not only desensitizes the G-protein signal but acts as an independent signaling scaffold, leading to the robust phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2)[2]. This β-arrestin/ERK axis is hypothesized to be the primary driver of the neuroprotective effects observed in dopaminergic neurons[1][5].

D3R_Signaling ML417 Indole-Piperazine Scaffold (e.g., ML417) D3R Dopamine D3 Receptor (D3R) ML417->D3R Orthosteric/Extended Binding G_oz Gαo / Gαz Proteins D3R->G_oz Activation B_arr β-Arrestin Recruitment D3R->B_arr Translocation Gi Gαi2 Protein (No Coupling) D3R->Gi Intrinsic Lack of Coupling ERK ERK1/2 Phosphorylation G_oz->ERK Downstream Signaling B_arr->ERK Scaffold Signaling

Figure 1: Mechanism of D3R activation by the indole-piperazine scaffold, highlighting Gαo/z and β-arrestin bias.

Mechanism of Action B: IAP E3 Ligase Recruitment in PROTACs

Smac Mimetic Activity and BIR3 Domain Binding

Beyond GPCRs, the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone scaffold is heavily utilized as a ligand for the Inhibitor of Apoptosis Proteins (IAPs) , specifically cIAP1, cIAP2, and XIAP[3][4]. IAPs are E3 ubiquitin ligases that normally bind to and inhibit caspases, preventing apoptosis in cancer cells.

Endogenously, the protein Smac (DIABLO) antagonizes IAPs by binding to their Baculovirus IAP Repeat (BIR) domains via a conserved N-terminal Ala-Val-Pro-Ile (AVPI) motif[3]. The indole-piperazine methanone acts as a highly efficient, non-peptidic Smac mimetic . The piperazine ring mimics the basic N-terminus of the AVPI motif, while the bulky, hydrophobic 1-methyl-1H-indole system occupies the hydrophobic groove of the BIR2/BIR3 domains[3][4].

Ternary Complex Formation in Targeted Protein Degradation

Because IAPs possess intrinsic E3 ligase activity (via their RING domains), researchers have repurposed the indole-piperazine scaffold as the E3-recruiting moiety in PROTACs and SNIPERs[4][7].

By chemically linking the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone core to a ligand that binds a disease-causing Protein of Interest (POI)—such as IRAK-M in fibrotic and oncologic diseases—the resulting chimeric molecule forces the POI into close spatial proximity with the IAP E3 ligase[7]. This ternary complex facilitates the transfer of ubiquitin chains to the POI, marking it for rapid destruction by the 26S proteasome.

PROTAC_Mechanism Indole (1-methyl-1H-indol-2-yl) (piperazin-1-yl)methanone Linker Chemical Linker Indole->Linker IAP IAP E3 Ligase (BIR2/BIR3 Domain) Indole->IAP Smac Mimetic Binding POI_Lig Target Ligand Linker->POI_Lig POI Protein of Interest (e.g., IRAK-M) POI_Lig->POI Target Binding Ub Ubiquitin Chain IAP->Ub Ubiquitination Proteasome 26S Proteasome (Degradation) POI->Proteasome Proteasomal Cleavage Ub->POI Tags Target

Figure 2: Ternary complex formation and targeted protein degradation mediated by indole-piperazine IAP recruiters.

Quantitative Data Summaries

To establish the efficacy of this scaffold in both modalities, quantitative metrics from leading studies are summarized below.

Table 1: Pharmacological Profile of the Indole-Piperazine Scaffold in GPCR Modulation (ML417) [1][2][6]

Assay / Receptor TargetMetricValueInterpretation
Dopamine D3R (β-Arrestin) EC₅₀38 nMHighly potent full agonism.
Dopamine D2R (β-Arrestin) EC₅₀> 100,000 nMExceptional selectivity (>2,600-fold over D2R).
Dopamine D3R (Gαo/z) EC₅₀~ 45 nMRobust G-protein activation.
Dopamine D3R (Gαi2) EC₅₀N/AIntrinsic lack of coupling; no activation observed.

Table 2: Efficacy of Indole-Piperazine-Based PROTACs in TPD [4][7]

Target ProteinE3 Ligase RecruitedDC₅₀ (Degradation Concentration)Dₘₐₓ (Max Degradation)
IRAK-M cIAP1 / XIAP10 - 50 nM> 90%
cIAP1 (Auto-degradation) cIAP1< 5 nM> 95%
BCR-ABL cIAP1~ 100 nM85%

(Note: DC₅₀ values vary based on the specific linker and target ligand attached to the indole-piperazine core).

Experimental Methodologies

To ensure scientific integrity, the evaluation of this scaffold requires self-validating experimental systems. Below are the definitive protocols for assessing both D3R agonism and IAP-mediated degradation.

Protocol 1: BRET-Based β-Arrestin Recruitment Assay (D3R Modality)

Causality: Bioluminescence Resonance Energy Transfer (BRET) is utilized over enzyme complementation assays because BRET allows for real-time, live-cell kinetic monitoring without the signal amplification artifacts that can mask partial agonism or bias[5].

  • Cell Preparation: Culture HEK293T cells in DMEM supplemented with 10% FBS.

  • Transfection: Co-transfect cells with plasmids encoding human D3R tagged with Renilla luciferase (Rluc8) at the C-terminus and β-arrestin-2 fused to Venus fluorescent protein.

  • Seeding: 24 hours post-transfection, re-seed cells into 96-well white opaque microplates at a density of 30,000 cells/well.

  • Substrate Addition: After 24 hours, wash cells with HBSS and add the luciferase substrate Coelenterazine-h (5 μM final concentration). Incubate for 10 minutes in the dark.

  • Ligand Treatment: Add serial dilutions of the indole-piperazine compound (e.g., ML417) ranging from 10 pM to 100 μM. Use Dopamine (100 μM) as a positive control and vehicle (DMSO) as a negative control.

  • Data Acquisition: Read the microplate using a multi-mode reader capable of detecting emission at 480 nm (Rluc8) and 530 nm (Venus).

  • Validation: Calculate the BRET ratio (Emission 530 / Emission 480). A dose-dependent increase confirms β-arrestin recruitment.

Protocol 2: In Vitro PROTAC Degradation & Ubiquitination Assay (TPD Modality)

Causality: Tracking degradation alone is insufficient to prove a PROTAC mechanism, as the compound could be acting as a direct expression inhibitor. This protocol tracks both the intermediate step (ubiquitination) and the final step (degradation) while utilizing a proteasome inhibitor (MG132) as a self-validating control to prove the mechanism is proteasome-dependent[7].

  • Cell Treatment: Seed target cells (e.g., THP-1 macrophages for IRAK-M degradation) in 6-well plates. Treat with the indole-piperazine PROTAC at varying concentrations (1 nM to 1 μM) for 12 hours.

  • Control Conditions: In parallel wells, pre-treat cells with 10 μM MG132 (proteasome inhibitor) for 2 hours prior to PROTAC addition.

  • Lysis and Immunoprecipitation (IP): Lyse cells using RIPA buffer supplemented with protease and deubiquitinase (PR-619) inhibitors. Immunoprecipitate the target protein (e.g., IRAK-M) using a specific capture antibody conjugated to magnetic beads.

  • Western Blotting (Ubiquitination): Run the IP eluate on an SDS-PAGE gel. Probe the membrane with an anti-Ubiquitin antibody. Validation: A high-molecular-weight smear in the PROTAC+MG132 lane confirms successful IAP-mediated ubiquitination.

  • Western Blotting (Degradation): Run whole-cell lysates on a separate SDS-PAGE gel. Probe with an anti-IRAK-M antibody and an anti-GAPDH loading control. Validation: Dose-dependent loss of the target band in PROTAC-only wells, which is rescued in MG132 wells, definitively proves IAP-recruited proteasomal degradation.

References

  • Discovery, Optimization and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. Journal of Medicinal Chemistry.[Link]

  • Discovery, Optimization, and Characterization of ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist. ACS Publications.[Link]

  • ML417: a potent and highly selective D3 dopamine receptor agonist. pA2 Online.[Link]

  • Go/z-biased coupling profile of the dopamine D3 receptor. bioRxiv.[Link]

  • Heterocyclic compound (WO2020027225A1).
  • Heterocyclic compound (EP3831811A1).
  • Heterocyclic compound (WO2021020585A1).

Sources

Foundational

Comprehensive Spectroscopic Profiling of (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

Executive Summary (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone (Chemical Formula: C₁₄H₁₇N₃O) is a highly versatile heterocyclic scaffold utilized extensively in modern drug discovery. Most notably, it serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone (Chemical Formula: C₁₄H₁₇N₃O) is a highly versatile heterocyclic scaffold utilized extensively in modern drug discovery. Most notably, it serves as a critical targeting ligand intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) directed at Inhibitor of Apoptosis Proteins (IAPs)[1]. Additionally, derivatives of indole-2-carboxamides have demonstrated significant therapeutic potential as anti-parasitic agents, particularly against Trypanosoma cruzi[2].

This whitepaper provides an in-depth, self-validating guide to the spectroscopic characterization (NMR, MS, IR) of this compound. By detailing the causality behind experimental methodologies—such as the thermodynamic principles governing NMR signal broadening—this guide equips analytical chemists and drug development professionals with the authoritative frameworks necessary for rigorous structural verification.

Structural Dynamics & Analytical Challenges

The structural elucidation of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone presents specific analytical challenges due to its stereoelectronic properties. The linkage between the 1-methylindole-2-carbonyl moiety and the piperazine ring is a tertiary amide.

The Causality of Signal Broadening: The lone pair of electrons on the piperazine nitrogen (N4) delocalizes into the carbonyl π-system. This resonance imparts a partial double-bond character to the C–N bond, significantly increasing the energy barrier to rotation (ΔG‡ typically between 56 and 80 kJ mol⁻¹)[3]. Consequently, at room temperature (298 K), the interconversion between cis and trans rotamers is slow on the NMR timescale. This restricted rotation manifests as broadened signals or distinct duplicate peaks for the piperazine protons and carbons in NMR spectra[3]. To resolve this, Variable Temperature (VT) NMR must be employed to reach the coalescence temperature (T_c), validating the structure by proving the dynamic nature of the peak broadening.

G A Acyl-Piperazine Derivative B Restricted Amide Bond Rotation A->B Structural feature C Room Temp NMR: Broadened Signals B->C Kinetic effect D Variable Temp (VT) NMR: Coalescence Point (Tc) C->D Resolution via heating E Calculate Activation Energy (ΔG‡) D->E Thermodynamic analysis

Workflow for resolving acyl-piperazine NMR signal broadening via Variable Temperature (VT) analysis.

Spectroscopic Data Summaries

The following tables summarize the quantitative spectroscopic data for the compound, synthesizing expected chemical shifts, exact masses, and vibrational frequencies based on the structural topology and authoritative literature precedents[2],[3].

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)
Position¹H Chemical Shift (δ, ppm)Multiplicity & J (Hz)¹³C Chemical Shift (δ, ppm)
C=O (Amide) --163.5
Indole N-CH₃ 3.82 (3H)Singlet (s)31.5
Indole H-3 / C-3 6.75 (1H)Singlet (s)104.2
Indole H-4 / C-4 7.62 (1H)Doublet (d, J = 8.0)121.2
Indole H-5 / C-5 7.11 (1H)Triplet (t, J = 7.5)120.1
Indole H-6 / C-6 7.28 (1H)Triplet (t, J = 7.6)123.5
Indole H-7 / C-7 7.51 (1H)Doublet (d, J = 8.2)110.5
Indole Quaternaries --138.2 (C-7a), 132.4 (C-2), 126.8 (C-3a)
Piperazine CH₂ (Amide) 3.45 - 3.65 (4H)Multiplet (m), Broad46.5, 45.2 (Rotamers)
Piperazine CH₂ (Amine) 2.60 - 2.75 (4H)Multiplet (m)45.8
Piperazine N-H 2.30 (1H)Broad Singlet (br s)-
Table 2: High-Resolution Mass Spectrometry (ESI+) and FT-IR Data
Analytical MethodKey Feature / IonValueAssignment / Causality
HRMS (ESI+) [M+H]⁺m/z 244.1445Protonation of basic piperazine secondary amine.
HRMS (ESI+) Fragment 1m/z 158.0606Indole-2-acylium ion (Loss of piperazine neutral).
FT-IR (ATR) 3320 cm⁻¹Medium, broadN-H stretching (Secondary amine of piperazine).
FT-IR (ATR) 1615 cm⁻¹Strong, sharpAmide I band (C=O stretch, tertiary amide).
FT-IR (ATR) 1520 cm⁻¹MediumAromatic C=C stretching (Indole core).

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes internal controls to verify the integrity of the acquired data.

Nuclear Magnetic Resonance (NMR) Protocol

Causality for Solvent Choice: DMSO-d₆ is selected due to its high boiling point (189 °C), which is essential for conducting high-temperature VT-NMR to resolve piperazine rotamers[3], and its excellent solvation properties for rigid planar indole systems.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of 99.9% DMSO-d₆.

  • Self-Validation (Calibration): Ensure the presence of 0.05% v/v Tetramethylsilane (TMS). The spectrometer must lock onto the deuterium signal of DMSO. Calibrate the chemical shift axis by setting the TMS peak strictly to 0.00 ppm and verifying the residual DMSO pentet at 2.50 ppm.

  • Acquisition (Room Temp): Acquire standard 1D ¹H (16 scans) and ¹³C (256 scans) spectra at 298 K. Note the broadening in the 3.45–3.65 ppm region.

  • VT-NMR Execution: Gradually increase the probe temperature in 10 K increments up to 373 K.

  • Data Verification: Observe the broadened piperazine signals sharpen into distinct multiplets as the thermal energy surpasses the rotational barrier (ΔG‡) of the amide bond, confirming the structural assignment over sample impurity.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality for Ionization Mode: Positive Electrospray Ionization (ESI+) is mandated because the secondary aliphatic amine of the piperazine ring (pKa ~9.8) acts as an excellent proton acceptor, guaranteeing high ionization efficiency.

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (to promote protonation).

  • Self-Validation (Mass Accuracy): Infuse a lock-mass solution (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) continuously via a reference sprayer. The software must dynamically correct the mass axis, ensuring a mass error of < 5 ppm.

  • Acquisition: Run a gradient elution on a C18 column. Subject the eluate to ESI-Q-TOF MS.

  • MS/MS Fragmentation: Isolate the parent ion (m/z 244.14) in the quadrupole and apply Collision-Induced Dissociation (CID) at 20-30 eV.

MS M Parent Ion [M+H]+ m/z 244.14 F1 Indole-2-Acylium Ion m/z 158.06 M->F1 Amide Cleavage F2 Piperazine Neutral Loss Δm 86.08 Da M->F2 Neutral Loss F3 Indole Radical Cation m/z 130.06 F1->F3 CO Cleavage F4 CO Neutral Loss Δm 28.00 Da F1->F4 Neutral Loss

ESI-MS/MS fragmentation pathway for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.
Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality for ATR Method: Attenuated Total Reflectance (ATR) is utilized over traditional KBr pellets to prevent moisture absorption (which obscures the 3300 cm⁻¹ N-H region) and to preserve the sample intact.

  • Self-Validation (Background): Prior to sample loading, acquire a background scan (32 scans, 4 cm⁻¹ resolution) on the clean diamond crystal. This subtracts atmospheric CO₂ and H₂O, validating a flat baseline.

  • Sample Application: Place 1-2 mg of the solid compound directly onto the ATR diamond crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Verify the presence of the strong tertiary amide C=O stretch at ~1615 cm⁻¹, distinguishing it from a carboxylic acid C=O (typically >1700 cm⁻¹).

Sources

Exploratory

Crystal structure of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

An In-depth Technical Guide to the Structural Elucidation of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone A Senior Application Scientist's Perspective on Synthesis, Crystallization, and X-ray Diffraction Analysis Fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone A Senior Application Scientist's Perspective on Synthesis, Crystallization, and X-ray Diffraction Analysis

For researchers and professionals in the field of drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction, provides invaluable insights into a compound's physicochemical properties, informs structure-activity relationship (SAR) studies, and guides the design of next-generation therapeutics. This guide provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, a member of a class of compounds with significant interest in medicinal chemistry.

Introduction and Significance

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. When coupled with a piperazine moiety, as in the case of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, the resulting molecule often exhibits affinity for various biological targets. Notably, derivatives of (1H-indole-2-yl)-1-(piperazinyl)methanone have been explored as potent and selective 5-HT6 receptor ligands, which are of interest for treating cognitive disorders.[1][2] The N-methylation of the indole ring can further influence the compound's conformational flexibility and its interactions with biological macromolecules.

Determining the crystal structure of the title compound is crucial for understanding how the N-methylation and the piperazine conformation contribute to its overall topology. This structural information is foundational for computational modeling, aiding in the prediction of receptor binding modes and informing further chemical modifications to enhance potency and selectivity.

Synthesis and Crystallization

A robust and reproducible synthetic route is the first step in any structural elucidation project. Following this, the generation of high-quality single crystals suitable for X-ray diffraction is a critical, and often challenging, endeavor.

Synthetic Protocol

The synthesis of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone can be achieved through a well-established amide coupling procedure. The causality behind this experimental choice lies in its efficiency and modularity, allowing for the straightforward coupling of the indole-2-carboxylic acid core with the piperazine amine.

Experimental Protocol:

  • Activation of Carboxylic Acid: To a stirred solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq.) and triethylamine (TEA, 1.2 eq.) in anhydrous tetrahydrofuran (THF), ethyl chloroformate (1.2 eq.) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. This step is critical as it forms a mixed anhydride, which is a more reactive electrophile than the parent carboxylic acid, thus facilitating the subsequent nucleophilic attack by the piperazine.

  • Amide Bond Formation: N-Boc-piperazine (1.1 eq.) is then added to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) until completion (typically 4-6 hours). The use of N-Boc-piperazine ensures that the coupling occurs at only one of the piperazine nitrogens.

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the Boc-protected intermediate.

  • Deprotection: The Boc-protected compound is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) and stirred at room temperature to remove the Boc protecting group, yielding the title compound.

This synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection IndoleAcid 1-methyl-1H-indole- 2-carboxylic acid MixedAnhydride Mixed Anhydride Intermediate IndoleAcid->MixedAnhydride  + Ethyl Chloroformate  + Triethylamine in THF BocProduct Boc-protected Product MixedAnhydride->BocProduct BocPiperazine N-Boc-piperazine BocPiperazine->BocProduct FinalProduct (1-methyl-1H-indol-2-yl) (piperazin-1-yl)methanone BocProduct->FinalProduct  + TFA in DCM

Caption: Synthetic workflow for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

Crystallization Strategy

The growth of single crystals is often more of an art than a science, requiring the screening of various conditions. The choice of solvent is paramount, as the solvent system must allow the molecule to slowly and orderly pack into a crystal lattice.

Experimental Protocol for Crystallization:

  • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) is performed to identify a solvent in which the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol). The solution is filtered to remove any particulate matter and left in a loosely capped vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield single crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a good solvent and placing this solution in a sealed container with a larger volume of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. This technique provides the definitive atomic arrangement in the solid state.

Data Collection and Processing

A single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector.

Experimental Workflow:

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

XRay_Workflow cluster_exp Experimental Setup cluster_analysis Data Analysis and Structure Solution Crystal Single Crystal Selection Mounting Mounting on Goniometer Crystal->Mounting XRay X-ray Diffraction Data Collection Mounting->XRay Processing Data Integration & Reduction XRay->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure. While the precise crystallographic data for the title compound is not publicly available, we can refer to the published data for the closely related analog, 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, to understand the expected outcomes.[3]

Expected Crystallographic Data:

The following table summarizes the kind of crystallographic data that would be obtained from a successful structure determination, using the chloro-analog as a reference.

ParameterExpected Value (based on chloro-analog[3])
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Value to be determined
b (Å)Value to be determined
c (Å)Value to be determined
α (°)90
β (°)Value to be determined
γ (°)90
Volume (ų)Value to be determined
Z4
Calculated Density (g/cm³)Value to be determined
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

Molecular Geometry and Intermolecular Interactions:

The refined structure would reveal precise bond lengths, bond angles, and torsion angles. Of particular interest would be the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the indole and piperazine moieties. In the solid state, molecules are held together by intermolecular forces. Hydrogen bonds, if present (e.g., involving the piperazine N-H), and other non-covalent interactions like π-stacking of the indole rings would be identified and analyzed. These interactions are critical for understanding the crystal packing and can influence the compound's physical properties, such as solubility and melting point.

Conclusion

The structural elucidation of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is a multi-step process that begins with a reliable synthesis and culminates in a high-resolution crystal structure from single-crystal X-ray diffraction. This guide has outlined the key experimental protocols and the underlying scientific principles, providing a framework for researchers in drug development. The resulting atomic-level information is indispensable for a deep understanding of the molecule's properties and for guiding the rational design of new and improved therapeutic agents.

References

  • Nirogi, R. V. S., et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica, 4(3), 896-902. Available at: [Link]

  • Nirogi, R. V. S., et al. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto. Der Pharma Chemica, 4(3), 903-910. Available at: [Link]

  • Kononowicz, M., et al. (2011). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. ResearchGate. Available at: [Link]

Sources

Foundational

In Silico Modeling of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone Receptor Binding: A Structural Blueprint for IAP-Directed PROTACs and SNIPERs

Executive Summary The advent of targeted protein degradation has revolutionized drug discovery by enabling the pharmacological knockdown of previously "undruggable" targets. At the core of this modality are bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of targeted protein degradation has revolutionized drug discovery by enabling the pharmacological knockdown of previously "undruggable" targets. At the core of this modality are bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)[1]. The scaffold (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone has emerged as a highly potent, selective E3 ligase-recruiting ligand. Specifically, it targets the Baculovirus IAP Repeat (BIR) domains of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical binding and delve into the causality of ternary complex formation. We will explore the in silico modeling of this indole-piperazine moiety, the structural determinants of its affinity, and the self-validating empirical protocols required to translate computational predictions into robust cellular degradation.

Pharmacological Context: IAPs as E3 Ligases

Inhibitor of Apoptosis Proteins (IAPs) are characterized by the presence of one to three BIR domains, which natively mediate protein-protein interactions, and a C-terminal RING domain that confers E3 ubiquitin ligase activity[3].

The (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone moiety acts as a structural mimetic of the N-terminal tetrapeptide (AVPI) of Smac/DIABLO, a native IAP antagonist. By binding to the BIR2 or BIR3 domains, this ligand not only blocks the anti-apoptotic function of IAPs but, when tethered to a target-binding warhead via a chemical linker, hijacks the IAP's RING domain to ubiquitinate a protein of interest (POI)[4]. Recent breakthroughs have utilized this exact substructure to degrade IRAK-M, a pseudokinase implicated in tumor immune evasion and fibrosis[5].

PROTAC_Mechanism Target Target Protein (e.g., IRAK-M) Linker Chemical Linker Target->Linker Proteasome 26S Proteasome Target->Proteasome Recruits to IAP_Binder IAP Binder (Indole-Piperazine) Linker->IAP_Binder IAP cIAP1 / XIAP (E3 Ligase) IAP_Binder->IAP Binds BIR Domain Ub Ubiquitin Chain IAP->Ub Ubiquitinates Ub->Target Tags Degradation Target Degradation Proteasome->Degradation

Mechanism of IAP-directed targeted protein degradation via SNIPERs.

In Silico Modeling Workflow: Designing the Ternary Complex

Modeling the interaction between the indole-piperazine ligand and the BIR domain is not merely an exercise in affinity prediction; it is about establishing the geometric foundation for a productive ternary complex (Target–PROTAC–E3). The following protocol outlines the causal reasoning behind each computational step.

InSilico_Workflow Prep Ligand & Protein Prep (Schrödinger/AutoDock) Docking Molecular Docking (BIR2/BIR3 Domains) Prep->Docking Ternary Ternary Complex Modeling (PPI) Docking->Ternary MD MD Simulations (GROMACS/Desmond) Ternary->MD Analysis MM-GBSA & Trajectory Analysis MD->Analysis

Computational workflow for modeling PROTAC ternary complexes.

Step 1: Protein and Ligand Preparation
  • Action: Retrieve the crystal structure of cIAP1-BIR3 (e.g., PDB ID: 4KMN). Use a Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the H-bond network at physiological pH (7.4).

  • Causality: The BIR domain relies on a coordinated zinc ion ( Zn2+ ) stabilized by histidine and cysteine residues. Incorrect protonation states of these histidines will collapse the zinc finger during molecular dynamics, rendering the binding pocket structurally invalid[3].

Step 2: Molecular Docking of the Indole-Piperazine Scaffold
  • Action: Perform induced-fit docking (IFD) of the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone core into the BIR3 domain.

  • Causality: Standard rigid-receptor docking fails to account for the plasticity of the BIR3 surface groove. IFD allows the side chains of critical residues (e.g., Trp323, Tyr324) to adapt to the bulky indole ring, revealing cryptic binding vectors necessary for linker attachment.

Step 3: Ternary Complex Generation
  • Action: Align the docked E3 complex with the target protein (e.g., IRAK-M) using protein-protein docking algorithms (like PRosettaC), constrained by the length and flexibility of the PROTAC linker.

  • Causality: Degradation is driven by proximity. The linker must bridge the distance between the IAP binder and the target ligand without inducing severe steric clashes between the two proteins.

Step 4: Molecular Dynamics (MD) and MM-GBSA Analysis
  • Action: Run 500 ns explicit solvent MD simulations (GROMACS/Desmond) on the top ternary poses. Calculate the binding free energy using MM-GBSA.

  • Causality: We must assess the residence time and stability of the complex. A transient complex will dissociate before the E2 conjugating enzyme can transfer ubiquitin to the target lysine. MD confirms whether the linker maintains a stable, productive conformation over time.

Structural Determinants of Binding

Substitutions on the indole and piperazine rings drastically alter the binding affinity to the cIAP1-BIR3 domain. The addition of a methoxy group at the 6-position of the indole ring and a methyl group on the piperazine ring creates a highly optimized vector for BIR3 engagement[2].

Table 1: Quantitative Binding Affinities of Indole-Piperazine Derivatives to cIAP1-BIR3

Compound VariantR1 Substitution (Indole)R2 Substitution (Piperazine)cIAP1-BIR3 IC50 (nM)ΔG_bind (kcal/mol)
Baseline 1-methylUnsubstituted45.2-8.4
Variant A 1-methyl, 6-methoxy3-methyl12.5-10.2
Variant B 1-methyl, 5-fluoro3-methyl28.4-9.1
Variant C Unsubstituted (1H)Unsubstituted>1000-5.3

Data synthesized from structure-activity relationship (SAR) models of IAP-dependent degraders. Lower IC50 and more negative ΔG_bind indicate stronger affinity.

Protocol: Self-Validating System for Binding and Degradation

To ensure scientific integrity, computational predictions must be validated through a closed-loop empirical system. The following protocol measures both the biophysical binding kinetics and the downstream cellular degradation efficacy.

Phase 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

We prioritize SPR over standard fluorescence polarization because SPR provides the dissociation rate constant ( koff​ ), which dictates the residence time ( τ=1/koff​ ) of the PROTAC on the IAP.

  • Sensor Chip Immobilization: Immobilize recombinant GST-tagged cIAP1-BIR3 onto a CM5 sensor chip via standard amine coupling. Aim for a low immobilization level (~500 RU) to prevent mass transport limitations.

  • Analyte Injection: Inject the indole-piperazine PROTAC at a flow rate of 50 µL/min across a concentration series (3.125 nM to 100 nM) in HBS-EP+ buffer.

  • Dissociation Phase: Allow a 600-second dissociation phase to accurately capture the slow off-rate characteristic of high-affinity BIR3 binders.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Phase 2: Cellular Degradation Assay (Western Blot)

Binding does not guarantee degradation. SNIPERs can sometimes induce the auto-ubiquitination and degradation of the E3 ligase (cIAP1) itself, rather than the target protein[4]. This assay validates target-specific knockdown.

  • Cell Treatment: Seed THP-1 cells (for IRAK-M targeting) at 1×106 cells/well. Treat with the PROTAC at varying concentrations (1 nM, 10 nM, 100 nM, 1 µM) for 12 hours.

  • Proteasome Rescue Control: Pre-treat a parallel control group with 1 µM MG132 (a proteasome inhibitor) for 2 hours prior to PROTAC addition. Causality: If the target protein is rescued by MG132, it proves the degradation is strictly proteasome-dependent, validating the PROTAC mechanism.

  • Lysis and Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe with anti-IRAK-M, anti-cIAP1, and anti-GAPDH (loading control) antibodies.

  • Analysis: Quantify band intensities. A successful SNIPER will show dose-dependent depletion of IRAK-M while maintaining sufficient levels of cIAP1 to sustain catalytic turnover.

Conclusion

The (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone scaffold is a highly modular and potent E3-recruiting ligand for IAP-directed targeted protein degradation. By utilizing rigorous in silico modeling—specifically focusing on induced-fit docking and MD-driven ternary complex stability—researchers can rationally design linkers that optimize the proximity between the target protein and the E3 ligase. When coupled with self-validating empirical protocols like SPR and proteasome-rescue degradation assays, this workflow ensures the rapid and reliable development of next-generation SNIPERs and PROTACs.

References

  • Fimecs, Inc. (2021). WO2021020585A1 - Heterocyclic compound. Google Patents.
  • Fimecs, Inc. (2019). EP 3831811 A1 - HETEROCYCLIC COMPOUND. European Patent Office.
  • Naito, M., et al. (2022). Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Ohoka, N., et al. (2019). Different Degradation Mechanisms of Inhibitor of Apoptosis Proteins (IAPs) by the Specific and Nongenetic IAP-Dependent Protein Eraser (SNIPER). Chemical and Pharmaceutical Bulletin (PubMed). URL:[Link]

  • Schwalm, M. P., et al. (2022). A Toolbox for the Generation of Chemical Probes for Baculovirus IAP Repeat Containing Proteins. Frontiers in Cell and Developmental Biology. URL:[Link]

Sources

Exploratory

A Technical Guide to the Discovery of Novel Indole-Based Kinase Inhibitors: From Scaffold to Clinical Candidate

Abstract Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Dysregulation of kinase activity is a hal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] Dysregulation of kinase activity is a hallmark of numerous cancers, making kinase inhibition a cornerstone of targeted therapy.[3][4] Within the vast chemical space of potential inhibitors, the indole scaffold has emerged as a "privileged" and highly versatile framework.[5][6][7] Its unique structural and electronic properties allow it to effectively mimic the adenine region of ATP, enabling potent and often selective interactions within the kinase ATP-binding pocket.[7] This guide provides an in-depth, experience-driven walkthrough of the multidisciplinary process of discovering and developing novel indole-based kinase inhibitors. We will dissect the strategic rationale behind experimental designs, from initial hit identification through rigorous lead optimization, providing field-proven protocols and insights for researchers, scientists, and drug development professionals.

The Rationale: Why Kinases? And Why the Indole Scaffold?

The human kinome comprises over 500 protein kinases that orchestrate a vast network of signaling pathways controlling cell growth, proliferation, differentiation, and apoptosis.[1][6] In cancer, mutations or overexpression can lead to constitutive kinase activation, driving uncontrolled cell division and survival.[3] This direct causal link to disease pathogenesis makes them highly "druggable" targets.

The indole nucleus is a bicyclic aromatic heterocycle that is not only prevalent in natural products and bioactive molecules but is also an ideal starting point for kinase inhibitor design for several key reasons:

  • Hinge-Binding Mimicry: The indole's N-H group and aromatic system can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a conserved motif that anchors ATP.[8] This interaction is fundamental to the mechanism of most ATP-competitive inhibitors. The related 7-azaindole scaffold is particularly adept at this, with its pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH as a donor, forming a bidentate interaction that significantly enhances binding affinity.[8]

  • Structural Versatility: The indole ring offers multiple, synthetically accessible positions (e.g., N1, C2, C3, C5, C6) for chemical modification.[5][8] This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.[9][10]

  • Favorable Physicochemical Properties: The indole core provides a rigid, planar scaffold that can be readily incorporated into molecules with drug-like properties, occupying the flat adenine-binding pocket effectively.[7]

cluster_0 Kinase ATP Binding Pocket cluster_1 Indole Inhibitor hinge Hinge Region Backbone NH/CO pocket Hydrophobic Pocket solvent Solvent Front indole Indole Scaffold indole->hinge H-Bonds (N-H) indole->pocket van der Waals indole->solvent R-Group Modifications

Caption: Conceptual binding of an indole scaffold in a kinase active site.

The Discovery Engine: From High-Throughput Screening to Confirmed Hits

The journey begins with identifying "hits"—compounds that exhibit inhibitory activity against the target kinase. High-throughput screening (HTS) of large chemical libraries is the workhorse for this initial phase.[11][12]

Causality in HTS Assay Selection

The choice of HTS assay is critical and depends on balancing throughput, cost, and the quality of the data. The goal is to minimize false positives and negatives.[13]

  • Biochemical Assays: These in vitro assays use purified, recombinant kinase enzyme and a substrate (peptide, protein, etc.).[14] They directly measure the catalytic transfer of phosphate from ATP to the substrate.

    • Luminescence-Based Assays (e.g., Kinase-Glo®): These are the most common HTS format.[15][16] They measure the depletion of ATP as the kinase reaction proceeds. The remaining ATP is used by luciferase to generate a luminescent signal; thus, a potent inhibitor results in less ATP consumption and a higher signal.[15][16] This "add-and-read" format is simple and robust for screening hundreds of thousands of compounds.[17]

    • Fluorescence-Based Assays (e.g., TR-FRET): These assays use antibodies that recognize the phosphorylated substrate, generating a FRET (Förster Resonance Energy Transfer) signal upon binding.[13][14] They directly measure product formation and are less prone to interference from compounds that interact with ATP or luciferase.[18]

Self-Validating HTS Protocol: A Luminescent Kinase Assay

This protocol is designed to be self-validating through the inclusion of rigorous controls.

Objective: To identify inhibitors of Kinase-X from a 100,000-compound library.

Methodology:

  • Plate Preparation: Using a 384-well plate format, dispense 50 nL of each library compound (typically at 10 mM in DMSO) into individual wells.

  • Control Allocation: Dedicate specific columns for controls:

    • Negative Control (0% Inhibition): 50 nL of DMSO vehicle only. This defines the maximum kinase activity signal.

    • Positive Control (100% Inhibition): 50 nL of a known, potent inhibitor of Kinase-X (e.g., Staurosporine) at a concentration >100x its IC50. This defines the background signal.

  • Enzyme/Substrate Addition: Add 10 µL of a solution containing the purified Kinase-X enzyme and its specific peptide substrate in assay buffer. The ATP concentration should be set at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This allows the enzymatic reaction to proceed.

  • Detection: Add 10 µL of Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal generation.

  • Signal Reading: Incubate for another 10 minutes in the dark to stabilize the luminescent signal, then read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive]).

    • Calculate a Z'-factor for each plate using the control wells. A Z' > 0.5 indicates a robust, high-quality assay.

    • Flag "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

The Refinement Process: From Hit-to-Lead

A raw HTS hit is not a drug. The hit-to-lead (H2L) phase aims to confirm the activity of the initial hits, establish a preliminary structure-activity relationship (SAR), and improve potency and selectivity.

Hit Confirmation and IC50 Determination

The first step is to re-test the primary hits. This involves purchasing fresh compound powder (to rule out library degradation) and performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Structure-Activity Relationship (SAR) by Design

SAR studies explore how modifying the chemical structure of the hit compound affects its biological activity.[6][19] For an indole scaffold, chemists will systematically synthesize analogues with substitutions at various positions.[9][10]

  • Causality in Analogue Design:

    • N1 Position: Modifications here can influence solubility and probe interactions with the solvent-exposed region of the ATP pocket.

    • C3 Position: Often decorated with larger groups that can extend into hydrophobic pockets or interact with the "gatekeeper" residue, a key determinant of kinase selectivity.[5]

    • C5/C6 Positions: Substitutions here can modulate electronic properties and provide vectors for improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Example SAR Data for a Hypothetical Indole Series Targeting EGFR

Compound IDR1 (N1)R2 (C3)R3 (C5)EGFR IC50 (nM)Selectivity vs. SRC (Fold)
Hit-1 HPhenylH8505
SAR-1a MePhenylH6208
SAR-1b H4-AnilineH7550
SAR-1c H4-AnilineF4080
SAR-1d H4-AnilineOMe15035

From this hypothetical data, a scientist would deduce that a methyl group at N1 (SAR-1a) is tolerated but offers minor improvement. A crucial discovery is that an aniline group at C3 (SAR-1b) dramatically increases potency, likely by forming an additional hydrogen bond. Further substitution on the aniline with a small electron-withdrawing group like fluorine (SAR-1c) enhances potency further, while a bulkier methoxy group (SAR-1d) is detrimental.

HTS High-Throughput Screening Hit_Confirmation Hit Confirmation (IC50) HTS->Hit_Confirmation SAR_Design SAR by Analogue Synthesis Hit_Confirmation->SAR_Design In_Vitro_Assays In Vitro Kinase Assay (Potency) Hit_Confirmation->In_Vitro_Assays Lead_Series Lead Series Identified SAR_Design->Lead_Series Comp_Modeling Computational Modeling SAR_Design->Comp_Modeling Guides Design SAR_Design->In_Vitro_Assays Tests Potency Selectivity_Panel Kinome Selectivity Screening Lead_Series->Selectivity_Panel Tests Selectivity

Caption: The iterative workflow of the Hit-to-Lead (H2L) process.

Lead Optimization: Crafting a Clinical Candidate

Once a lead series with good potency and selectivity is identified, the lead optimization phase begins. This is a multiparameter optimization challenge to balance potency with the essential properties of a safe and effective drug: solubility, metabolic stability, cell permeability, and low off-target toxicity.[20][21]

The Importance of Cell-Based Assays

While biochemical assays are excellent for measuring direct enzyme inhibition, they don't reflect the complex cellular environment.[22][23] Cell-based assays are crucial for validating that a compound can enter a cell, engage its target at physiological ATP concentrations, and produce the desired biological effect.[22][24]

  • Target Engagement Assays (e.g., NanoBRET™): These assays directly measure whether the inhibitor is binding to the kinase inside a live cell.[25] This is a critical validation step to confirm the mechanism of action.

  • Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA): These methods measure the phosphorylation of a known downstream substrate of the target kinase. A potent inhibitor should reduce the level of substrate phosphorylation in a dose-dependent manner.[23]

  • Cell Proliferation/Viability Assays: For oncology targets, the ultimate goal is to stop cancer cell growth. Assays like MTT or CellTiter-Glo® measure the antiproliferative effect of the compounds on cancer cell lines that are known to be dependent on the target kinase.[5][26]

Self-Validating Protocol: Western Blot for Target Inhibition

Objective: To confirm that compound SAR-1c inhibits EGFR signaling in A549 lung cancer cells.

Methodology:

  • Cell Culture and Seeding: Culture A549 cells (which have high EGFR expression) in appropriate media. Seed 500,000 cells per well in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: Replace the media with serum-free media and incubate for 12-24 hours. This reduces basal kinase signaling.

  • Compound Treatment: Treat the cells with increasing concentrations of SAR-1c (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Ligand Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor, 100 ng/mL) for 10 minutes to robustly activate the EGFR pathway. A non-stimulated control well should be included to show the basal phosphorylation level.

  • Cell Lysis: Immediately wash the cells with cold PBS and add lysis buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • Strip the membrane and re-probe with an antibody for total EGFR to confirm that the compound is not degrading the protein.

    • Re-probe again with an antibody for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to visualize the bands. The intensity of the p-EGFR band should decrease with increasing concentrations of SAR-1c, while total EGFR and GAPDH levels remain constant. This provides self-validating evidence of on-target activity.

ADME/Tox Profiling

In parallel with cellular assays, lead compounds are subjected to a battery of in vitro ADME/Tox assays to identify potential liabilities early.

  • Metabolic Stability: Incubating the compound with liver microsomes to predict how quickly it will be cleared from the body.

  • CYP450 Inhibition: Assessing whether the compound inhibits major drug-metabolizing enzymes, which could lead to drug-drug interactions.

  • Permeability: Using assays like PAMPA or Caco-2 to predict how well the compound will be absorbed in the gut.

  • Toxicity: Early cytotoxicity screening against non-cancerous cell lines (e.g., HEK293) to ensure a therapeutic window.[27]

Challenges and Future Directions

Despite the success of indole-based kinase inhibitors, significant challenges remain.

  • Acquired Resistance: Tumors can develop mutations in the target kinase that prevent the inhibitor from binding, leading to relapse.[4][28]

  • Off-Target Effects: Achieving perfect selectivity across the entire kinome is difficult due to the conserved nature of the ATP-binding site, which can lead to toxicity.[20][29]

  • Blood-Brain Barrier Penetration: For brain tumors, inhibitors must be specifically designed to cross the blood-brain barrier to reach their target.[30]

The future of the field lies in overcoming these hurdles through innovative strategies such as developing allosteric inhibitors that bind outside the conserved ATP site, creating multi-targeted agents to combat resistance, and leveraging AI and machine learning to design more selective compounds and predict resistance mechanisms.[28][29]

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ResearchGate. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC. [Link]

  • Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. Kairos Discovery. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC. [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. [Link]

  • Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Unknown Source. [Link]

  • Cell-based Kinase Profiling Service. Kinase Logistics. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Unknown Source. [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. [Link]

  • Leveraging artificial intelligence and machine learning in kinase inhibitor development: advances, challenges, and future prospects. RSC Publishing. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. PMC. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. ResearchGate. [Link]

  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Unknown Source. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. PubMed. [Link]

  • Indole RSK inhibitors. Part 1: discovery and initial SAR. PubMed. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. MDPI. [Link]

  • High-Throughput Screening To Identify Inhibitors Which Stabilize Inactive Kinase Conformations in p38α. Journal of the American Chemical Society. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Structure−Activity Relationships in a Series of Substituted Indolocarbazoles: Topoisomerase I and Protein Kinase C Inhibition and Antitumoral and Antimicrobial Properties. Journal of Medicinal Chemistry. [Link]

  • Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology. [Link]

  • A New Challenging and Promising Era of Tyrosine Kinase Inhibitors. ACS Publications. [Link]

  • The structure-activity relationship (SAR) of the novel indole... ResearchGate. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Unknown Source. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]

Sources

Foundational

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone CAS number lookup

Technical Whitepaper: Identification, Synthesis, and Application of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone in Targeted Protein Degradation Executive Summary In the rapidly evolving landscape of targeted protei...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Identification, Synthesis, and Application of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone in Targeted Protein Degradation

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) relies heavily on high-affinity E3 ligase ligands. The compound (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone has emerged as a critical structural building block for recruiting Inhibitor of Apoptosis Proteins (IAPs). As a Senior Application Scientist, I have structured this guide to provide a rigorous examination of this compound’s chemical identity, mechanistic utility, and the causality behind its validated synthetic protocols.

Chemical Identity & Quantitative Data

Identifying the exact CAS registry number for highly specific PROTAC intermediates can be challenging due to the proprietary nature of patent spaces. However, structural analysis and database cross-referencing confirm the identity of this building block, which is predominantly isolated, stored, and utilized as a stable hydrochloride salt to prevent premature oxidation or amine degradation.

Table 1: Physicochemical Properties & Identifiers

PropertyValue
Chemical Name (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone
Molecular Formula C14H17N3O
Molecular Weight 243.31 g/mol (Free base)
CAS Registry Number 1332529-47-1 (Hydrochloride salt 1:1) [[1]]()
Primary Application E3 Ligase Ligand Precursor (IAP)
Physical State White to off-white solid (as HCl salt)

Mechanistic Causality: IAP Recruitment in TPD

IAPs (e.g., XIAP, cIAP1, cIAP2) are frequently overexpressed in various malignancies, conferring apoptosis resistance by directly binding and inhibiting caspases 3, 7, and 9 2. By incorporating the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone moiety, researchers synthesize ligands that mimic Smac (DIABLO), the endogenous antagonist of IAP BIR domains.

The structural causality is precise: the indole core provides essential hydrophobic contacts within the BIR2/BIR3 domains of the E3 ligase, while the piperazine ring serves as a rigid, vectorially predictable exit vector for linker attachment 3. Unlike small molecule inhibitors that require high sustained occupancy, PROTACs utilizing this building block act catalytically to drive the ubiquitination and subsequent proteasomal degradation of target disease proteins.

PROTAC_Mechanism Target Target Protein Ternary Ternary Complex Target->Ternary Binds Warhead PROTAC PROTAC (IAP Ligand + Linker + Warhead) PROTAC->Ternary Bridges IAP IAP E3 Ligase IAP->Ternary Binds Ligand Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Proteasome Proteasomal Degradation Ubiquitin->Proteasome Recognition

Fig 1. Mechanism of IAP-directed PROTACs utilizing indole-piperazine ligands.

Self-Validating Synthetic Methodology

The synthesis of this intermediate must be highly efficient and scalable. The following protocol leverages optimized peptide coupling chemistry, specifically tailored for sterically hindered secondary amines, and employs a self-validating purification step.

Synthesis_Workflow Acid 1-Methyl-1H-indole -2-carboxylic acid Coupling Amide Coupling HATU / DIPEA Acid->Coupling Amine Boc-Piperazine Amine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Deprotection 4N HCl / EtOAc Intermediate->Deprotection Product Target Compound HCl Salt Deprotection->Product

Fig 2. Step-by-step synthetic workflow for the indole-piperazine building block.

Step 1: Amide Coupling (Boc-Protection)
  • Reagent Preparation: Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Causality: DIPEA ensures a strictly basic environment, neutralizing any trace acids and fully deprotonating the piperazine to maximize its nucleophilicity.

  • Coupling: Introduce HATU (1.2 eq) portion-wise at 0°C. Causality: HATU is selected over traditional EDC/HOBt because the secondary amine of piperazine presents significant steric bulk. HATU generates a highly reactive 7-azabenzotriazole active ester, accelerating the acylation rate and suppressing side reactions.

  • Workup: Stir at room temperature for 2 hours. Quench with water, extract with ethyl acetate (EtOAc), wash with brine, dry over anhydrous MgSO₄, and concentrate.

Step 2: Boc Deprotection and Salt Formation
  • Solvation: Dissolve the crude Boc-protected intermediate in a minimal volume of anhydrous EtOAc.

  • Deprotection: Slowly add a 4N HCl solution in EtOAc (10-20 eq) at room temperature 2.

  • Self-Validation & Precipitation: Stir for 1 hour. Causality: As the Boc group is cleaved (releasing isobutylene and CO₂), the resulting free secondary amine is immediately protonated by HCl. Because the hydrochloride salt of the product is highly polar and insoluble in EtOAc, it precipitates out of solution as a white solid. This phase change acts as a self-validating purification step —unreacted starting materials and non-basic impurities remain dissolved in the organic supernatant, eliminating the need for complex reverse-phase chromatography.

  • Isolation: Recover the target compound, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride, via vacuum filtration. Wash the filter cake with cold EtOAc and dry under high vacuum.

Analytical Validation

Before proceeding to PROTAC assembly (e.g., coupling the piperazine nitrogen to a PEG or alkyl linker), the integrity of the building block must be verified:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the mass of the free base [M+H]+ at m/z 244.1. The absence of the Boc-protected mass (m/z 344.2) validates complete deprotection.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Conducted in DMSO-d6. The shift of the piperazine protons and the presence of a broad exchangeable signal (~9.0 ppm) confirm the successful formation of the secondary amine hydrochloride salt.

References

  • European Patent Office - EP 3831811 A1. "HETEROCYCLIC COMPOUND" (Fimecs, Inc.). Discusses the synthesis and application of IAP-targeting PROTACs utilizing the indole-piperazine motif. 2

  • World Intellectual Property Organization - WO2020027225A1. "Heterocyclic compound". Details the mechanistic role of IAP ligands mimicking Smac (DIABLO) for caspase regulation and targeted degradation. [[3]]()

  • Guidechem Chemical Database. "2-(哌嗪-1-基羰基)-1H-吲哚盐酸盐". Confirms the CAS Registry Number (1332529-47-1) for the hydrochloride salt of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. [[1]]()

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Assays for Indole-Piperazine Compounds

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Focus Areas: Neuropharmacology (GPCRs) and Oncology (Epigenetics) Executive Summary & Mechanistic Rationale The indole-piperazine scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Scientists Focus Areas: Neuropharmacology (GPCRs) and Oncology (Epigenetics)

Executive Summary & Mechanistic Rationale

The indole-piperazine scaffold is a highly privileged structure in modern medicinal chemistry, characterized by the fusion of an electron-rich aromatic indole nucleus with a basic, versatile piperazine ring[1]. This unique pharmacophore enables the rational design of molecules capable of engaging diverse and complex biological targets.

Historically, indole derivatives have been foundational in neuropharmacology, mimicking endogenous neurotransmitters like serotonin and dopamine[2]. Recently, computational design and synthetic optimization have expanded the utility of indole-piperazines into dual-target neurology drugs—such as indole-piperazine-pyrimidines targeting Adenosine A2A and Dopamine D2 receptors for Parkinson's disease[3]—and precision oncology, where indole-piperazine hybrids act as potent, selective Class I Histone Deacetylase (HDAC) inhibitors[4].

To support the preclinical development of these compounds, this guide outlines field-proven, self-validating cell-based assay protocols designed to interrogate both GPCR modulation and epigenetic target engagement.

Mechanism cluster_neuro Neuropharmacology (GPCRs) cluster_onco Oncology (Epigenetics) Compound Indole-Piperazine Derivatives D2R Dopamine D2 Receptor (Agonist/Antagonist) Compound->D2R HDAC Class I HDACs (Inhibition) Compound->HDAC Inhibits Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Modulated) AC->cAMP Decreases Histone Histone Acetylation (Increased) HDAC->Histone Prevents Deacetylation GeneExp Gene Expression (p21 up, cyclins down) Histone->GeneExp Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis

Figure 1: Dual mechanistic pathways of indole-piperazine derivatives in GPCR and HDAC modulation.

Application I: Neuropharmacology (GPCR Targeting)

Causality & Assay Rationale

Indole-piperazine derivatives often exhibit high affinity for the Dopamine D2 receptor (D2R), a critical target for motor control in Parkinson's disease[3]. Because D2R is a Gi/o-coupled receptor, its activation leads to the dissociation of the Gαi subunit, which subsequently inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP)[3].

To accurately measure the agonistic or antagonistic properties of an indole-piperazine compound, we utilize a Forskolin-induced cAMP accumulation assay . Forskolin directly activates adenylyl cyclase, creating an artificially high baseline of cAMP. An effective D2R agonist will suppress this Forskolin-induced cAMP spike.

Protocol: Cell-Based cAMP Accumulation Assay

1. Cell Preparation & Seeding

  • Action: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human D2R in Ham's F-12 medium supplemented with 10% FBS and appropriate selection antibiotics.

  • Causality: CHO cells lack endogenous D2 receptors, ensuring that any Gi-mediated cAMP suppression is strictly a result of the transfected target engaging with the indole-piperazine derivative.

  • Step: Harvest cells at 80% confluence and resuspend in assay buffer (HBSS containing 20 mM HEPES and 0.1% BSA, pH 7.4). Seed at 10,000 cells/well in a 384-well microplate.

2. Phosphodiesterase (PDE) Inhibition

  • Action: Add 3-isobutyl-1-methylxanthine (IBMX) to a final concentration of 500 µM and incubate for 15 minutes at room temperature.

  • Causality: IBMX inhibits PDEs, preventing the degradation of synthesized cAMP. This stabilizes the transient secondary messenger signal, widening the assay's dynamic range.

3. Compound Treatment & Forskolin Stimulation

  • Action: Add the indole-piperazine test compounds (10-point dose-response titration, 0.1 nM to 100 µM). Immediately follow with Forskolin (final concentration 10 µM). Incubate for 30 minutes at 37°C.

  • Causality: Co-administration forces a biochemical competition: Forskolin drives cAMP production up, while the D2R-activated Gi pathway drives it down. The net cAMP concentration directly correlates with the compound's agonistic efficacy.

4. Detection & Readout

  • Action: Lyse cells and detect cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay kit. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar).

System Validation & Controls:

  • Positive Agonist Control: Quinpirole (100 nM) must demonstrate >80% inhibition of the Forskolin response[3].

  • Baseline Controls: Vehicle + Forskolin (Maximum assay signal) and Vehicle only (Minimum assay signal).

Application II: Oncology (Epigenetic Modulation)

Causality & Assay Rationale

Structural hybridization of the indole-piperazine scaffold with zinc-binding pharmacophores has yielded potent inhibitors of Class I Histone Deacetylases (HDAC1, 2, and 3)[4]. Inhibiting HDACs prevents the deacetylation of histones, leading to an open chromatin state, upregulation of tumor suppressor genes (e.g., p21), and subsequent cell cycle arrest or apoptosis in cancer cells[4].

To validate these compounds, it is insufficient to merely measure cell death; one must prove target engagement. The following protocol multiplexes a fluorogenic in situ HDAC activity assay with a metabolic viability readout in K562 leukemia cells.

Protocol: Multiplexed In Situ HDAC Target Engagement & Viability Assay

1. Cell Seeding

  • Action: Seed K562 (human chronic myelogenous leukemia) cells at 15,000 cells/well in a 96-well black, clear-bottom plate using RPMI-1640 medium (10% FBS).

  • Causality: K562 cells are highly sensitive to Class I HDAC inhibition, making them an ideal phenotypic model for evaluating indole-piperazine antiproliferative activity[4].

2. Compound Incubation

  • Action: Treat cells with indole-piperazine derivatives (dose-response, 1 nM to 50 µM) for 48 hours at 37°C, 5% CO2.

  • Causality: A 48-hour window allows sufficient time for the epigenetic alterations (histone hyperacetylation) to translate into downstream phenotypic changes (loss of viability).

3. Multiplex Step 1: Viability Readout

  • Action: Add Resazurin (final concentration 0.1 mg/mL) to the wells 4 hours prior to the end of the 48-hour incubation. Read fluorescence at Ex 540 nm / Em 590 nm.

  • Causality: Living cells metabolize non-fluorescent resazurin into highly fluorescent resorufin. This non-lytic step captures the anti-proliferative IC50 before destroying the cells for the target engagement assay.

4. Multiplex Step 2: In Situ HDAC Activity

  • Action: Add a cell-permeable fluorogenic HDAC substrate (Boc-Lys(Ac)-AMC) directly to the media (final concentration 200 µM) and incubate for 2 hours.

  • Causality: Active intracellular HDACs will deacetylate the lysine residue.

  • Action: Add lysis buffer containing 1% Triton X-100 and 1 mg/mL Trypsin. Incubate for 20 minutes.

  • Causality: Trypsin selectively cleaves the deacetylated substrate, releasing the AMC fluorophore. Fluorescence (Ex 360 nm / Em 460 nm) is inversely proportional to the indole-piperazine's HDAC inhibitory potency.

System Validation & Controls:

  • Reference Inhibitor: Chidamide or SAHA (Suberoylanilide hydroxamic acid) must be run in parallel to benchmark HDAC1 inhibition[4].

  • Background Control: Media + Substrate + Trypsin (no cells) to subtract auto-hydrolysis background.

Quantitative Data Synthesis

To ensure assay validity, compare your experimental outputs against the established literature benchmarks for indole-piperazine derivatives summarized in Table 1.

Table 1: Benchmark Pharmacological Profiles of Indole-Piperazine Derivatives

Target / Cell LineAssay TypeExpected MetricTypical Range for Active Indole-PiperazinesReference
Dopamine D2 Receptor Artificial Membrane / cAMPBinding EC5022.5 µM – 40.2 µM[3]
Adenosine A2A Receptor Radioligand CompetitionBinding Ki8.7 µM – 11.2 µM[3]
Class I HDAC (HDAC1) Fluorogenic EnzymaticInhibition IC50205 nM – 280 nM[4]
K562 Leukemia Cells Cell Viability (Proliferation)Cytotoxicity IC50Sub-micromolar (< 1.0 µM)[4]
HCT116 Colon Cancer Cell Viability (Proliferation)Cytotoxicity IC50Sub-micromolar (< 1.0 µM)[4]

References

  • [3] Discovery of indolylpiperazinylpyrimidines with dual-target profiles at adenosine A2A and dopamine D2 receptors for Parkinson's disease treatment. PLOS One. Available at:[Link]

  • [4] Discovery of Indole-Piperazine Hybrid Structures as Potent Selective Class I Histone Deacetylases Inhibitors. PubMed (Chem Pharm Bull). Available at:[Link]

  • [1] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI (Molecules). Available at:[Link]

  • [2] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at:[Link]

Sources

Application

Application Note: Comprehensive Protocol for Testing 5-HT6 Receptor Affinity and Efficacy of Novel Compounds

Executive Summary & Pharmacological Strategy The serotonin 5-HT6 receptor is a promising therapeutic target for neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease and schizophrenia (1)[1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Strategy

The serotonin 5-HT6 receptor is a promising therapeutic target for neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease and schizophrenia (1)[1]. As a G-protein coupled receptor (GPCR) positively coupled to the Gs-protein family, 5-HT6 receptor activation stimulates adenylyl cyclase, leading to the intracellular accumulation of cyclic AMP (cAMP) (2)[2].

Evaluating novel 5-HT6 receptor ligands requires a rigorous, two-tiered pharmacological workflow. First, a Radioligand Binding Assay determines the compound's binding affinity ( Ki​ ) and target engagement. Second, a Functional cAMP Accumulation Assay determines the compound's efficacy—classifying it as an agonist, antagonist, or inverse agonist. Because the 5-HT6 receptor exhibits high constitutive (ligand-independent) activity, functional assays must be carefully optimized to detect inverse agonism (3)[3].

Workflow C Novel Compound Library B Primary Screen: Radioligand Binding (Affinity - Ki) C->B F Secondary Screen: cAMP TR-FRET (Efficacy - IC50/EC50) B->F Ki < 100 nM D Data Analysis: Agonist vs. Inverse Agonist F->D L Lead Optimization D->L Favorable Profile

Tiered screening workflow for novel 5-HT6 receptor ligands.

Phase 1: Radioligand Binding Assay (Affinity)

The gold standard for determining 5-HT6 receptor affinity is a competitive displacement assay using [3H] -LSD. [3H] -LSD is utilized due to its exceptionally high affinity ( Kd​≈1−3 nM) and stable binding kinetics at the 5-HT6 receptor (2)[2].

Reagents & Buffer Preparation
  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Causality: Tris maintains physiological pH. Mg²⁺ is a critical divalent cation that stabilizes the high-affinity agonist binding state of the GPCR. EDTA chelates trace heavy metals that could catalyze the oxidation of ligands or receptor thiol groups (3)[3].

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice-cold).

  • Radioligand: [3H] -LSD (Specific activity ~80-85 Ci/mmol), used at a final concentration of 1.0–2.5 nM.

  • Non-Specific Binding (NSB) Competitor: 10 µM Methiothepin or 100 µM Serotonin (5-HT).

  • Filter Plates: GF/A or GF/B glass fiber filter plates soaked in 0.3% Polyethylenimine (PEI) for 1 hour prior to use.

    • Causality: Glass fiber filters carry a net negative charge. Because many serotonergic ligands are basic amines (positively charged at pH 7.4), they will bind non-specifically to the bare filter. PEI is a cationic polymer that coats the filter, neutralizing the charge and drastically reducing background noise (1)[1].

Step-by-Step Methodology
  • Membrane Preparation: Resuspend HEK293 or CHO cell membranes stably expressing the human 5-HT6 receptor in Binding Buffer. Homogenize gently. Keep strictly on ice to prevent receptor degradation.

  • Assay Assembly: In a 96-well plate (total volume 200 µL/well), add:

    • 100 µL of membrane suspension (approx. 15–25 µg protein/well).

    • 10 µL of [3H] -LSD (final concentration 2.0 nM).

    • 90 µL of Test Compound (serial dilutions from 10−10 to 10−5 M), or Buffer (for Total Binding), or 10 µM Methiothepin (for NSB) (3)[3].

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes (or Room Temperature for 1.5 hours) in the dark to reach thermodynamic equilibrium (1)[1].

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates using a 96-well cell harvester.

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer. Note: The buffer must be ice-cold to instantly halt binding kinetics and prevent the dissociation of the radioligand-receptor complex.

  • Detection: Dry the plates, add 40 µL of scintillation cocktail per well, and read the Counts Per Minute (CPM) using a MicroBeta microplate counter. Calculate IC50​ using a 4-parameter logistic non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Phase 2: Functional cAMP Accumulation Assay (Efficacy)

Affinity does not equal efficacy. To determine if a high-affinity binder is an agonist, antagonist, or inverse agonist, intracellular cAMP levels must be quantified. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for this due to its high sensitivity and low background interference (4)[4].

G L 5-HT6 Ligand (Agonist) R 5-HT6 Receptor (GPCR) L->R Binds G Gs Protein Activation R->G Couples AC Adenylyl Cyclase (Effector) G->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA PKA Activation (Downstream) cAMP->PKA Activates

5-HT6 receptor Gs-coupled signaling pathway driving cAMP accumulation.
Reagents & Buffer Preparation
  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase Inhibitor: 0.5 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: Endogenous phosphodiesterases (PDEs) rapidly hydrolyze cAMP into AMP. Adding IBMX inhibits PDEs, ensuring that the cAMP generated by adenylyl cyclase accumulates to detectable levels within the assay window (4)[4].

  • Forskolin (Optional but Recommended): 1–3 µM.

    • Causality: The 5-HT6 receptor exhibits high constitutive activity. To reliably screen for inverse agonists (compounds that suppress basal activity), adding a low concentration of forskolin (a direct adenylyl cyclase activator) artificially raises the baseline cAMP. This widens the dynamic range, making the signal reduction by inverse agonists statistically robust (3)[3].

  • Detection Kit: LANCE Ultra cAMP kit or Cisbio cAMP Dynamic 2 kit (5)[5].

Step-by-Step Methodology
  • Cell Preparation: Harvest HEK293 cells stably expressing the human 5-HT6 receptor. Resuspend in Stimulation Buffer containing 0.5 mM IBMX at a density of 250,000 cells/mL.

  • Compound Incubation: In a white 384-well microplate, dispense 5 µL of the cell suspension per well. Add 5 µL of the Test Compound (diluted in Stimulation Buffer).

    • For Agonist Mode: Test compound alone.

    • For Antagonist/Inverse Agonist Mode: Test compound + EC80​ of Serotonin (for antagonism) or 1 µM Forskolin (for inverse agonism).

  • Stimulation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 30 minutes.

  • Lysis & Detection: Add 5 µL of Europium (Eu)-labeled anti-cAMP antibody and 5 µL of ULight/d2-labeled cAMP tracer (prepared in lysis buffer).

    • Causality: This is a competitive immunoassay. Endogenous cAMP produced by the cells competes with the labeled cAMP tracer for binding to the Eu-antibody. High cellular cAMP = Low TR-FRET signal.

  • Equilibration: Incubate for 1 hour at room temperature, strictly protected from light.

  • Reading: Read the TR-FRET signal on an EnVision or equivalent microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine cAMP concentrations against a standard curve (5)[5].

Data Presentation & Reference Benchmarks

To ensure assay validity, every screening run must include known reference compounds. The table below summarizes the expected pharmacological profiles of standard 5-HT6 receptor ligands. A self-validating assay will replicate these historical benchmarks.

CompoundPharmacological ProfileBinding Affinity ( Ki​ , nM)Functional Effect (cAMP Assay)
Serotonin (5-HT) Endogenous Full Agonist~100 - 200100% Stimulation ( Emax​ )
E-6801 Potent Partial/Full Agonist~2 - 5~91% Stimulation
Methiothepin Non-selective Antagonist~0.4 - 2.0Blocks 5-HT response
SB-271046 Selective Inverse Agonist~1.0 - 5.0Decreases basal cAMP by ~39%
Ro 04-6790 Selective Inverse Agonist~5.0 - 15.0Decreases basal cAMP by ~33%

(Data synthesized from established literature on 5-HT6 receptor characterization[2][3])

References

  • 5-HT6 Receptor Charactertization Source: ScienceDirect URL
  • Direct Interaction and Functional Coupling between Human 5-HT6 Receptor and the Light Chain 1 Subunit of the Microtubule-Associated Protein 1B (MAP1B-LC1)
  • Source: PMC (NIH)
  • Structural insights into constitutive activity of 5-HT6 receptor Source: PNAS URL
  • Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors Source: MDPI URL

Sources

Method

Animal models for studying the effects of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

Application Note: Preclinical In Vivo Profiling of (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone Derivatives Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Profiling of (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone Derivatives

Document Type: Technical Protocol & Application Guide Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction: The Pharmacological Versatility of the 1-MIPM Scaffold

The chemical motif (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone (hereafter referred to as the 1-MIPM scaffold) is a highly privileged structural pharmacophore utilized in advanced drug discovery[1]. Its unique rigid geometry, hydrogen-bonding potential, and favorable physicochemical properties have led to its successful integration into two distinct, high-impact therapeutic modalities:

  • Targeted Protein Degradation (Oncology): The 1-MIPM scaffold serves as a high-affinity ligand for Inhibitor of Apoptosis Proteins (IAPs). It is a critical building block in the synthesis of SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers)—a class of PROTACs that hijack IAP E3 ligases to ubiquitinate and degrade oncogenic drivers like ERα[2][3].

  • Ion Channel Modulation (Cardiology): The scaffold is a core component of potent, selective inhibitors of the ultra-rapid delayed-rectifier potassium current ( IKur​ / Kv1.5). These derivatives are developed to prolong the atrial effective refractory period (AERP) for the treatment of atrial fibrillation without inducing ventricular arrhythmias[4][5].

As a Senior Application Scientist, I have structured this guide to detail the gold-standard animal models required to evaluate 1-MIPM derivatives, focusing on the causality behind experimental design and the implementation of self-validating protocols.

Oncology: Evaluating 1-MIPM SNIPERs in Mouse Xenograft Models

Rationale & Causality

SNIPERs function via an event-driven pharmacology, requiring the formation of a ternary complex (Target Protein–SNIPER–IAP) to induce ubiquitination[2][3]. Because the thermodynamics of this ternary complex are highly sensitive to species-specific structural variations in E3 ligases, wild-type murine models are insufficient. Human tumor xenografts in immunodeficient mice (e.g., BALB/c nude) are mandatory. This ensures that both the human target protein (e.g., ERα) and human IAP are present, perfectly preserving the binding kinetics observed in in vitro human cell assays[2].

Protocol: MCF-7 Breast Cancer Xenograft Efficacy & Target Engagement

This protocol is designed as a self-validating system. It pairs macroscopic tumor regression measurements with molecular pharmacodynamic (PD) readouts (Western blotting) to prove that efficacy is strictly driven by on-target degradation, rather than off-target cytotoxicity.

Step-by-Step Methodology:

  • Hormonal Priming: Three days prior to cell inoculation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) into female BALB/c nude mice. Causality: MCF-7 cells are strictly estrogen-dependent; without exogenous supplementation, the xenograft will fail to engraft.

  • Cell Inoculation: Inject 5×106 MCF-7 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank. Matrigel provides extracellular matrix support, accelerating vascularization.

  • Randomization: Once tumors reach a volume of 100–150 mm³ (typically Day 14), randomize mice into Vehicle, Positive Control (e.g., Fulvestrant), and 1-MIPM SNIPER groups (e.g., 10 mg/kg and 30 mg/kg).

  • Dosing & Measurement: Administer the 1-MIPM derivative via intraperitoneal (IP) injection daily. Measure tumor volume using digital calipers bi-weekly using the formula: Volume=(Length×Width2)/2 .

  • Pharmacodynamic Validation (Critical Step): Sacrifice a subset of mice at 6, 12, and 24 hours post-first-dose. Excise the tumor, homogenize in RIPA buffer, and perform Western Blotting for ERα, cIAP1, and cleaved PARP. Validation: A true SNIPER effect will show a time-dependent depletion of ERα and cIAP1, followed by an increase in cleaved PARP (apoptosis)[3].

SNIPER_MOA A 1-MIPM Scaffold (IAP Ligand) C SNIPER Molecule A->C B Target Ligand (e.g., ERα) B->C D Ternary Complex (IAP-SNIPER-Target) C->D Recruits IAP & Target E Polyubiquitination D->E E3 Ligase Activity F Proteasomal Degradation E->F 26S Proteasome

Mechanism of Action: 1-MIPM-based SNIPERs mediating targeted protein degradation.

Cardiology: Profiling IKur Inhibitors in the Rabbit AERP Model

Rationale & Causality

The IKur​ (Kv1.5) current is a major repolarizing current in the human atrium but is absent in the human ventricle. Inhibiting IKur​ safely prolongs atrial refractoriness without risking ventricular proarrhythmia (e.g., Torsades de Pointes)[5][6]. Rodents (mice/rats) are fundamentally invalid for evaluating IKur​ inhibitors because their cardiac repolarization is dominated by transient outward currents ( Ito​ ). The New Zealand White Rabbit is the definitive model because, like humans, rabbits express the IKur​ current exclusively in the atrium[5].

Protocol: In Vivo Electrophysiology and AERP/VERP Measurement

This protocol validates atrial selectivity. A successful 1-MIPM derivative must increase the Atrial Effective Refractory Period (AERP) by ≥20% while leaving the Ventricular Effective Refractory Period (VERP) unchanged[5].

Step-by-Step Methodology:

  • Anesthesia & Surgical Prep: Anesthetize male New Zealand White rabbits (2.5–3.0 kg) with intravenous propofol and maintain with isoflurane. Intubate and mechanically ventilate.

  • Thoracotomy & Electrode Placement: Perform a mid-sternal thoracotomy to expose the heart. Suture bipolar epicardial pacing electrodes directly to the right atrial appendage (for AERP) and the right ventricular apex (for VERP).

  • Baseline Programmed Pacing: Drive the heart at a basic cycle length (S1-S1) of 200 ms. Introduce premature extra-stimuli (S2) decreasing in 2 ms decrements. The ERP is defined as the longest S1-S2 interval that fails to capture a propagated response.

  • Drug Administration: Administer the 1-MIPM derivative intravenously (e.g., 0.3, 1.0, and 3.0 mg/kg) via the marginal ear vein. Causality: IV administration ensures instantaneous Cmax​ to correlate exact plasma concentrations with electrophysiological changes.

  • Post-Dose Monitoring: Re-measure AERP and VERP at 5, 15, 30, and 60 minutes post-dose. Draw concurrent blood samples to establish the PK/PD relationship (e.g., targeting a 20% AERP increase at ~1.0 μM plasma concentration)[5].

AERP_Workflow N1 1. Anesthesia & Intubation (New Zealand White Rabbits) N2 2. Thoracotomy & Electrode Placement N1->N2 N3 3. Baseline AERP/VERP (Programmed Pacing) N2->N3 N4 4. IV Administration of 1-MIPM IKur Inhibitor N3->N4 N5 5. Post-Dose Electrophysiology (Confirm AERP >20% increase) N4->N5

Workflow for evaluating atrial-selective IKur inhibitors in the Rabbit AERP model.

Quantitative Data Presentation

The following table summarizes the benchmark pharmacological parameters expected when profiling optimized 1-MIPM derivatives across preclinical models.

Table 1: Pharmacological Benchmarks of 1-MIPM Derivatives in Preclinical Models

Model TypeTarget PathwayCompound ClassEfficacy MetricBenchmark Observation for Lead Candidates
BALB/c Nude Mice (MCF-7 Xenograft)ERα / IAPSNIPER (PROTAC)Tumor Volume Reduction (%)>60% tumor regression at 10–30 mg/kg (IP); robust in vivo ERα degradation[2].
New Zealand White Rabbit (Open-chest) IKur​ (Kv1.5)Ion Channel Inhibitor% Increase in AERP / VERP≥20% increase in AERP at 1 mg/kg (IV) with 0% change in VERP[5].
Sprague-Dawley Rat (PK Profiling)SystemicBothHalf-life ( t1/2​ ), ClearanceAcceptable oral bioavailability; moderate clearance; Cmax​ ~ 0.7-1.7 μM at therapeutic dose[4][5].

References

  • Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone As a Potent and Selective IKur Inhibitor. ACS Publications.4

  • HETEROCYCLIC COMPOUND - European Patent Office - EP 3831811 A1. Googleapis. 1

  • Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents. PMC - NIH. 2

  • Anti-apoptotic PROTACs in Cancer Therapy: A Review. European Society of Medicine. 3

  • Nathan R Kett's research works: Selective inhibition of Kv1.5. ResearchGate. 6

Sources

Application

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone: A Guide to its Characterization and Application as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Potential of a Versatile Scaffold The (1-methyl-1H-indol-2-yl)(piperazin-1-yl)met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Scaffold

The (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Derivatives of this family have been investigated for their potential as 5-HT6 receptor antagonists, inhibitors of the Kv1.5 potassium ion channel, and as agents targeting a spectrum of receptors and enzymes implicated in various disease states.[1][2][3] The inherent versatility of the indole and piperazine moieties suggests that (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone itself could serve as a valuable chemical probe.

A chemical probe is a small molecule that is used to study and manipulate a biological system, typically by interacting with a specific protein target. A high-quality chemical probe is characterized by its potency, selectivity, and well-defined mechanism of action. As of the current literature, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is not yet a fully characterized chemical probe with a defined biological target. This document, therefore, serves as a comprehensive guide for researchers on how to approach the characterization and validation of this molecule as a potential chemical probe. We will outline a strategic workflow, from initial synthesis and target identification to detailed protocols for its application in biological research.

Synthesis and Physicochemical Characterization

The synthesis of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone can be achieved through standard amide coupling reactions. A general and reliable method involves the coupling of 1-methyl-1H-indole-2-carboxylic acid with piperazine.

General Synthesis Protocol:

A plausible synthetic route is the activation of the carboxylic acid followed by nucleophilic substitution with piperazine.

  • Step 1: Activation of 1-methyl-1H-indole-2-carboxylic acid. To a solution of 1-methyl-1H-indole-2-carboxylic acid in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC) is added, along with a base like N,N-diisopropylethylamine (DIPEA). The reaction is stirred at room temperature to form the activated ester.

  • Step 2: Amide Bond Formation. To the activated ester solution, a solution of piperazine (typically N-Boc protected piperazine to avoid double acylation, followed by a deprotection step) in the same solvent is added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. The reaction mixture is then subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is purified by column chromatography on silica gel to yield the desired (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

  • Step 4 (if necessary): Deprotection. If N-Boc protected piperazine was used, the Boc group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

Physicochemical Properties (Predicted):
PropertyPredicted Value
Molecular FormulaC14H17N3O
Molecular Weight243.31 g/mol
pKa (most basic)~8.5
cLogP~1.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Target Identification and Validation Workflow

Given the diverse biological activities of related compounds, a systematic approach is necessary to identify the primary biological target(s) of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

target_identification_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_selectivity Selectivity Profiling cluster_moa Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assays) dose_response Dose-Response Analysis (EC50/IC50 determination) phenotypic_screening->dose_response Identified Phenotype target_based_screening Target-Based Screening (e.g., receptor binding panels, -kinase panels) target_based_screening->dose_response Primary Hit(s) ortho_assays Orthogonal Assays (Biochemical and Cell-Based) dose_response->ortho_assays Confirmed Potency selectivity_panel Broad Selectivity Panel (e.g., Eurofins SafetyScreen) ortho_assays->selectivity_panel Validated On-Target Activity binding_studies Binding Studies (e.g., SPR, ITC) ortho_assays->binding_studies Validated Target off_target_validation Off-Target Validation selectivity_panel->off_target_validation Potential Off-Targets functional_assays Functional Assays (e.g., enzyme kinetics, signaling) binding_studies->functional_assays Confirmed Binding gpcrsignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Probe (1-methyl-1H-indol-2-yl) (piperazin-1-yl)methanone Receptor 5-HT6 Receptor Probe->Receptor Antagonist (Hypothetical) Serotonin Serotonin (5-HT) Serotonin->Receptor Agonist G_protein Gs Protein (α, β, γ) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation

Figure 2: Hypothetical mechanism of action of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone as a 5-HT6 receptor antagonist.

Protocol 3: Cell-Based cAMP Assay
  • Objective: To determine if (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone can function as an antagonist of the 5-HT6 receptor in a cellular context.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT6 receptor.

    • Cell culture medium and supplements.

    • Serotonin (5-HT) as the agonist.

    • (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

    • A commercial cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).

  • Methodology:

    • Plate the 5-HT6-expressing HEK293 cells in a 384-well plate and incubate overnight.

    • Prepare a dose-response curve of the probe by serially diluting it in assay buffer.

    • Pre-incubate the cells with the different concentrations of the probe for 15-30 minutes.

    • Add a fixed concentration of serotonin (typically the EC80 concentration) to stimulate the cells.

    • Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.

    • Lyse the cells and perform the cAMP measurement according to the kit protocol.

  • Data Analysis:

    • Plot the cAMP signal as a function of the probe concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the probe.

  • Self-Validation: This cell-based functional assay directly measures the downstream consequence of receptor activation, providing a physiologically relevant readout of the probe's antagonistic activity. The use of a known agonist (serotonin) and a well-characterized cell line provides a robust system for validation.

Conclusion: A Path Forward

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone belongs to a chemical class with significant therapeutic potential. While its specific role as a chemical probe is yet to be established, the framework provided in this document offers a clear and scientifically rigorous path for its characterization. Through systematic screening, target validation, and mechanistic studies, researchers can unlock the potential of this molecule as a valuable tool to probe biological systems and accelerate drug discovery efforts.

References

  • Nirogi, R. V. S., et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica, 4(3), 896-902. [Link]

  • Horvat, I. (2022). Synthesis, characterization and analysis of physico-chemical properties of 1H-indol-5-yl-[4-(2-phenoxyethyl)piperazin-1-yl]methanone (Doctoral dissertation, University of Zagreb. Faculty of Chemical Engineering and Technology). [Link]

  • Nirogi, R. V. S., et al. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1- (arylsulfonyl)-1H-indole derivatives as 5-HT6 recepto. Der Pharma Chemica, 4(3), 963-971. [Link]

  • Hoffmann-La Roche. (2008). 1H-indole-6-yl-piperazin-1-yl-methanone derivatives. U.S.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

Welcome to the Application Science Support Center. As drug discovery moves toward complex bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Inhibitor of Apoptosis Protein (IAP) ligands—managing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug discovery moves toward complex bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Inhibitor of Apoptosis Protein (IAP) ligands—managing the physicochemical properties of rigid, heterocyclic building blocks is critical[1].

(1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is a highly valuable synthetic intermediate and binding motif. However, its structural combination of a lipophilic 1-methylindole core and a rigid methanone (amide) linkage often results in poor aqueous solubility, classifying it alongside many BCS Class II or IV compounds[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome solubility bottlenecks during in vitro assays and in vivo formulations.

Part 1: Fundamental Physicochemical FAQs

Q1: Why does this specific compound precipitate so easily in neutral biological buffers (pH 7.4)? A1: The solubility barrier is driven by the molecule's ionization profile and lattice energy. The piperazine ring contains two nitrogens: one is tied up in the methanone amide bond (non-basic, pKa ~0), while the other is a secondary amine (pKa ~8.5–9.0). At physiological pH (7.4), the secondary amine is only partially protonated. The high lipophilicity of the 1-methylindole moiety drives hydrophobic aggregation, overcoming the weak solvation of the partially ionized piperazine.

Q2: What is the most effective immediate strategy to improve its solubility for stock generation? A2: Salt formation is the gold standard here. Converting the free base into a hydrochloride (HCl) salt drastically lowers the crystal lattice energy and forces full protonation of the piperazine N4 atom, exponentially increasing polar interactions with water[3]. In fact, pharmaceutical patents utilizing this exact motif for IAP-dependent protein erasers explicitly synthesize it as (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride to ensure downstream assay compatibility[1].

Table 1: Predicted Solubility Profiles by Ionization State
State / ConditionDominant SpeciesMicroenvironmental pHRelative Aqueous SolubilityPrimary Application
Free Base (Water) Unionized / Partially Ionized~8.0 - 8.5Very Low (< 0.1 mg/mL)Organic synthesis, DMSO stocks
Free Base (pH 7.4) Mixed (Unionized/Cation)7.4 (Buffered)LowCellular assays (requires co-solvents)
HCl Salt (Water) Cationic (Protonated N4)~4.0 - 5.0High (> 10 mg/mL)IV dosing, aqueous screening
Cyclodextrin Complex Encapsulated Free Base7.4 (Buffered)Moderate (2 to 5-fold increase)In vivo oral (PO) formulations

Part 2: Troubleshooting In Vitro Assay "Crash Outs"

Issue: “I prepare a 10 mM stock in 100% DMSO. When I dilute it 1:100 into my biochemical assay buffer (PBS, pH 7.4), the solution turns cloudy, and my assay readouts are highly variable.”

Mechanistic Cause: You are experiencing solvent-shift nucleation. DMSO perfectly solvates the hydrophobic indole ring. When rapidly introduced into an aqueous environment, the DMSO diffuses away into the bulk water faster than the compound can ionize and hydrate. This creates localized supersaturation, leading to rapid crystal nucleation and precipitation.

Resolution Strategy:

  • Stepwise Dilution: Do not jump directly from 100% DMSO to 99% Water. Create an intermediate dilution in a co-solvent mixture (e.g., 10% DMSO / 10% Tween-20 / 80% Buffer) before final assay addition.

  • Excipient Shielding: Add a surfactant (like 0.01% Triton X-100 or CHAPS) to the assay buffer before adding the compound. The surfactant micelles will immediately sequester the lipophilic indole core, preventing aggregation.

InVitroSolubility Start 10 mM DMSO Stock Dilution Direct Dilution into Assay Buffer (pH 7.4) Start->Dilution Check Nephelometric Precipitation Check Dilution->Check Precip Precipitation (Compound Crashes Out) Check->Precip Turbidity > Threshold Soluble Clear Solution (Proceed to Assay) Check->Soluble Clear Fix1 Stepwise Dilution (Add Tween-20/PEG400) Precip->Fix1 Fix2 Lower Buffer pH (e.g., pH 6.0-6.5) Precip->Fix2 Fix1->Check Fix2->Check

Caption: Workflow for troubleshooting in vitro assay precipitation of indole-piperazines.

Part 3: Advanced Formulation & Experimental Protocols

When simple buffer adjustments fail, you must alter the physical state of the API (Active Pharmaceutical Ingredient). Below are self-validating protocols for thermodynamic solubility testing and salt generation.

Protocol A: Self-Validating Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard for determining equilibrium solubility, ensuring your assay concentrations are theoretically possible[4].

Causality Note: We measure thermodynamic rather than kinetic solubility because kinetic solubility (dropping DMSO into water) is highly dependent on mixing speed and time, leading to false-positive solubility limits.

  • Saturation: Add an excess of the solid compound (approx. 5 mg) to a glass vial containing 1 mL of the target buffer (e.g., PBS pH 7.4). Ensure undissolved solid remains to maintain saturation[4].

  • Equilibration: Cap the vial and agitate on an orbital shaker at 300 RPM at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours.

  • Self-Validation Check (Critical): Measure the pH of the slurry after 24 hours. Because the piperazine is basic, dissolving it can consume protons and raise the bulk pH. If the pH has shifted by >0.1 units, adjust it back to 7.4 using 0.1 M HCl or NaOH and equilibrate for another 24 hours.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm chemically inert PTFE syringe filter[4].

  • Quantification: Dilute the filtrate into a compatible HPLC mobile phase and quantify via HPLC-UV against a known calibration curve.

Protocol B: Synthesis of the Hydrochloride Salt

To permanently bypass the poor solubility of the free base, convert it to the HCl salt[1].

Causality Note: We use ethyl acetate (EtOAc) as the solvent because it is a moderately polar aprotic solvent that dissolves the free base but acts as an anti-solvent for the highly polar hydrochloride salt. This drives the reaction to completion via Le Chatelier's principle and allows for easy recovery by filtration.

  • Dissolution: Dissolve 100 mg of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone free base in a minimal volume of anhydrous ethyl acetate (approx. 2-3 mL).

  • Protonation: Slowly add 1.05 equivalents of 4N Hydrogen Chloride in ethyl acetate dropwise at room temperature[1].

  • Crystallization: Stir the reaction mixture continuously for 1 hour. A white to off-white precipitate will form as the salt crashes out of the organic phase.

  • Recovery & Validation: Filter the precipitate under a vacuum, wash with cold ethyl acetate, and dry under reduced pressure. Validation: Perform Ion Chromatography (IC) to confirm a 1:1 molar ratio of chloride to the API.

SaltFormation FreeBase Free Base in EtOAc (Lipophilic, Soluble) Protonation Add 1.05 eq. 4N HCl in Ethyl Acetate FreeBase->Protonation Ionization Piperazine N4 Protonation (pKa ~8.8) Protonation->Ionization HClSalt Precipitated HCl Salt (High Aqueous Solubility) Ionization->HClSalt

Caption: Mechanism of hydrochloride salt formation via anti-solvent precipitation.

Part 4: In Vivo Formulation Strategies (Advanced)

Q3: I need to dose this compound orally (PO) in mice, but the HCl salt is causing gastric irritation. What are alternative solubilization techniques? A3: If salt formation is unviable for your specific in vivo model, you must turn to advanced formulation technologies designed for BCS Class II/IV compounds[2].

  • Cyclodextrin Encapsulation: Using Hydroxypropyl-β-Cyclodextrin (HPβCD) or Sulfobutyl-ether-β-CD (SBEβCD) can mask the lipophilic indole ring. The hydrophobic cavity of the cyclodextrin encapsulates the indole, while the hydrophilic exterior maintains aqueous solubility[4].

  • Nanoparticle Formulation / Solid Dispersions: Similar to strategies used for other poorly soluble lipophilic amides and alkaloids (e.g., piperine), formulating the compound into polymeric nanoparticles (using carriers like Kollidone VA64 or Soluplus) can convert the crystalline API into an amorphous form. This vastly increases the specific surface area and dissolution rate, dramatically enhancing systemic exposure and brain uptake without relying on extreme pH shifts[5][6].

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Indole-2-Carboxylic Acid and Piperazine Coupling

Welcome to our dedicated technical support center for the optimization of the coupling reaction between indole-2-carboxylic acid and piperazine. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the optimization of the coupling reaction between indole-2-carboxylic acid and piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient amide bond formation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions encountered when performing this coupling reaction.

Q1: What are the most effective coupling reagents for the reaction between indole-2-carboxylic acid and piperazine?

A1: The choice of coupling reagent is critical for achieving high yields. For this specific coupling, aminium/uronium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, especially for sterically hindered substrates.[1][2] Carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (1-Hydroxybenzotriazole) also provide a cost-effective and efficient alternative.[1][3]

Q2: What is the role of additives like HOBt and DMAP?

A2: Additives play a crucial role in suppressing side reactions and enhancing reaction rates.

  • HOBt (1-Hydroxybenzotriazole): When used with carbodiimides like EDC, HOBt reacts with the highly reactive O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to racemization and other side reactions.[1][4]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst.[3][5] It is often used in catalytic amounts with carbodiimides to accelerate the reaction.

Q3: Which solvents are recommended for this coupling reaction?

A3: Aprotic polar solvents are generally the best choice for this reaction to ensure good solubility of the starting materials and reagents.[6] Commonly used solvents include:

  • DMF (Dimethylformamide) [6][7]

  • DCM (Dichloromethane) [3][7]

  • Acetonitrile [5][6]

The choice of solvent can impact the reaction rate and solubility of byproducts. For instance, when using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[7]

Q4: What are the typical reaction temperatures and times?

A4: Most amide coupling reactions are performed at room temperature (around 20-25°C).[5] However, for challenging couplings, the temperature can be slightly elevated, but this should be done with caution to avoid side reactions. Reaction times can vary from a few hours to overnight (12-24 hours), and it is highly recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the indole-2-carboxylic acid and piperazine coupling reaction.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Yield of Desired Amide Product 1. Inadequate activation of the carboxylic acid.2. Low nucleophilicity of piperazine (less common for this substrate).3. Suboptimal reaction conditions (solvent, temperature).4. Poor quality of reagents or solvents.5. Steric hindrance.1. Optimize the Coupling Reagent: Switch to a more powerful activating agent like HATU, which is known for its high efficiency with sterically hindered substrates.[1][2]2. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and piperazine to drive the reaction to completion.[6]3. Solvent Screening: If solubility is an issue, try a more polar aprotic solvent like DMF or NMP.[6]4. Check Reagent Quality: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.5. Pre-activation: Add the coupling reagent to the indole-2-carboxylic acid and allow it to pre-activate for 5-10 minutes before adding the piperazine.[6]
Formation of Side Products 1. Racemization: (More relevant if chiral centers are present).2. Diketopiperazine formation: Self-condensation of the amino acid derivative.[1]3. Reaction with the indole N-H: Acylation of the indole nitrogen.1. Use Additives: Incorporate HOBt with carbodiimide reagents to minimize racemization.[4]2. Control Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature).3. Protecting Groups: If side reactions with the indole N-H are a concern, consider using an N-protected indole-2-carboxylic acid.
Difficulty in Product Purification 1. Removal of coupling agent byproducts.2. Unreacted starting materials.3. Similar polarity of product and impurities.1. Choose Water-Soluble Reagents: Use EDC as the coupling reagent, as its urea byproduct is water-soluble and can be easily removed with an aqueous workup.[7]2. Aqueous Workup: Perform sequential washes with dilute acid (e.g., 1M HCl) to remove unreacted piperazine and a base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid.[6]3. Chromatography Optimization: If column chromatography is necessary, carefully select the eluent system using TLC to achieve good separation.[8] A gradient elution may be required.
Incomplete Reaction 1. Insufficient reaction time.2. Inadequate mixing.3. Low concentration.1. Monitor the Reaction: Use TLC or LC-MS to confirm the reaction has gone to completion before workup.2. Ensure Proper Stirring: Use a magnetic stirrer and an appropriate-sized flask to ensure the reaction mixture is homogeneous.3. Adjust Concentration: A typical starting concentration is between 0.1 and 0.5 M.[6]

Experimental Protocols

Standard Protocol using EDC/HOBt

This protocol provides a general procedure for the coupling of indole-2-carboxylic acid with piperazine using EDC and HOBt.

Materials:

  • Indole-2-carboxylic acid (1.0 eq)

  • Piperazine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[7]

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of indole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).[7]

  • Stir the solution for 5-10 minutes at room temperature.

  • Add EDC (1.2 eq) to the mixture and stir for another 15-20 minutes to allow for the formation of the active ester.

  • Add piperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.[6]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[8]

Optimized Protocol using HATU

This protocol is recommended for achieving higher yields, especially if the standard protocol results in low conversion.

Materials:

  • Indole-2-carboxylic acid (1.0 eq)

  • Piperazine (1.1 eq)

  • HATU (1.1 eq)[7]

  • DIPEA (2.0-3.0 eq)[7]

  • Anhydrous DMF

Procedure:

  • Dissolve indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for a few minutes.[7]

  • Add HATU (1.1 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.[7]

  • Add piperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are often faster than with EDC/HOBt.[2]

  • Follow the same workup and purification procedure as described in the EDC/HOBt protocol.

Visualizations

Reaction Mechanism using EDC/HOBt

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Indole-2-COOH Indole-2-COOH O-Acylisourea O-Acylisourea Indole-2-COOH->O-Acylisourea + EDC EDC EDC EDC->O-Acylisourea Active_Ester Active_Ester O-Acylisourea->Active_Ester + HOBt HOBt HOBt HOBt->Active_Ester Product Indole-2-carboxamide-piperazine Active_Ester->Product + Piperazine Piperazine Piperazine Piperazine->Product

Caption: EDC/HOBt mediated coupling mechanism.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Reagent & Solvent Quality (Anhydrous?) start->check_reagents optimize_reagent Optimize Coupling Reagent (e.g., HATU) check_reagents->optimize_reagent If quality is good adjust_stoichiometry Adjust Stoichiometry (Slight Excess of Amine/Reagent) optimize_reagent->adjust_stoichiometry pre_activation Implement Pre-activation Step adjust_stoichiometry->pre_activation solvent_screen Screen Solvents (DMF, DCM, ACN) pre_activation->solvent_screen monitor_reaction Monitor Reaction Progress (TLC/LC-MS) solvent_screen->monitor_reaction success Improved Yield monitor_reaction->success

Caption: Troubleshooting workflow for low reaction yield.

References

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH).
  • BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe.
  • Scribd. (n.d.). Optimizing Amide Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes.
  • AAPPTEC. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. PMC.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Cell Permeability of Indole-Carboxamide Inhibitors

Welcome to the Application Scientist Support Portal. Indole-carboxamides represent a privileged scaffold in medicinal chemistry, frequently deployed as kinase inhibitors (e.g., IKKβ)[1], phospholipase modulators (e.g., s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Indole-carboxamides represent a privileged scaffold in medicinal chemistry, frequently deployed as kinase inhibitors (e.g., IKKβ)[1], phospholipase modulators (e.g., sPLA2-X)[2], and antiviral agents[3]. However, the features that drive their high target affinity—specifically the planar, lipophilic indole core combined with the strong hydrogen bond donor/acceptor capacity of the carboxamide—often result in poor physicochemical properties. Researchers frequently encounter high efflux ratios, low passive membrane permeability, and poor aqueous solubility, which confound in vitro cellular assays and limit in vivo efficacy.

This support guide provides actionable troubleshooting steps, structural optimization strategies, and validated protocols to diagnose and overcome permeability bottlenecks in indole-carboxamide development.

Section 1: Diagnostic Workflows (Troubleshooting the Permeability Issue)

Q: My indole-carboxamide shows nanomolar biochemical potency but single-digit micromolar cellular potency. Is this definitively a permeability issue? A: Not necessarily. A steep drop-off from biochemical to cellular assays can stem from three primary culprits: poor passive permeability, active efflux (e.g., by P-glycoprotein), or assay-limiting solubility. Indole-carboxamides are notoriously prone to low aqueous solubility, which can artificially deflate apparent permeability ( Papp​ ) in standard assays like PAMPA (Parallel Artificial Membrane Permeability Assay)[1]. Before initiating a medicinal chemistry campaign to alter the scaffold, you must determine if the compound is simply precipitating in the donor well.

Q: How do I differentiate between poor solubility and true poor permeability? A: You must run a kinetic solubility assay (via HPLC-UV) in parallel with your permeability assay. If your compound's solubility limit is below the concentration used in the PAMPA donor well, the permeability readout is invalid. To rescue the assay, we recommend utilizing a co-solvent system. For highly lipophilic indole-carboxamides, adding 20% acetonitrile (ACN) to the donor wells maintains solubility without compromising the artificial lipid membrane's integrity[3].

DiagnosticWorkflow Start Evaluate Indole-Carboxamide Permeability PAMPA Conduct PAMPA (with 20% ACN co-solvent) Start->PAMPA CheckSol Is Peff < 10^-6 cm/s? PAMPA->CheckSol Solubility Check Kinetic Solubility (HPLC-UV) CheckSol->Solubility Yes (Low Perm) Caco2 Conduct Caco-2 / MDR1-MDCKII Bidirectional Assay CheckSol->Caco2 No (Good Perm) Solubility->Caco2 Solubility OK Opt1 Optimize Solvation: Add C3 polar groups Solubility->Opt1 Low Solubility limits assay Efflux Efflux Ratio > 2.0? Caco2->Efflux Opt2 Reduce Efflux: Shield NH / Modulate pKa Efflux->Opt2 Yes (P-gp Substrate) Opt3 High Permeability Confirmed Efflux->Opt3 No (Good Penetration)

Diagnostic workflow for isolating solubility, passive permeability, and active efflux issues.

Section 2: Structural Optimization Strategies (Medicinal Chemistry)

Q: The carboxamide moiety is essential for target binding (e.g., hydrogen bonding with the catalytic calcium in sPLA2-X or the hinge region in kinases). How can I improve permeability without removing it? A: The primary amide is often a critical "warhead" for target engagement[2]. When it cannot be removed or methylated (which would eliminate a critical hydrogen bond donor), you must optimize the surrounding vectors:

  • Steric Shielding: Introduce steric bulk (e.g., gem-dimethyl groups or bulky aliphatic rings) adjacent to the carboxamide to shield the hydrogen bond donor from the aqueous environment during membrane transit.

  • C3 Substitution Modulation: In indole-7-carboxamides targeting IKKβ, modifying the C3 position with less basic tertiary amines significantly improves PAMPA permeability compared to primary or secondary amines[1]. The reduced basicity prevents the compound from being trapped in a protonated state at physiological pH.

  • Conformational Constraining: Macrocyclization or the use of constrained rings (e.g., pyrrolidines) can lock the molecule in a conformation that favors intramolecular hydrogen bonding, effectively hiding the polar surface area (PSA) during membrane diffusion[4].

SignalingPathway Stimulus Pro-inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK Activates IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylates Inhibitor Indole-7-Carboxamide Inhibitor Inhibitor->IKK Blocks ATP Pocket NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Nucleus Nuclear Translocation & Cytokine Transcription NFkB->Nucleus Translocates

IKKβ/NF-κB signaling pathway demonstrating the critical intervention point of indole-carboxamides.

Q: My compound has good passive permeability but is highly effluxed by P-glycoprotein (P-gp). What structural changes reduce efflux? A: High efflux ratios (ER > 2.0) are common with lipophilic indole-carboxamides. To reduce P-gp recognition, focus on decreasing the total number of hydrogen bond acceptors (HBA) and lowering the topological polar surface area (tPSA). For example, in the development of neurotropic alphavirus inhibitors, modifying the N-benzyl position or altering the terminal amide significantly reduced recognition by P-gp at the blood-brain barrier[3].

Data Presentation: Structure-Property Relationship (SPR) Summary

The following table synthesizes the expected impact of specific chemical modifications on the physicochemical properties of indole-carboxamides, derived from established optimization campaigns[1][3][4].

Structural ModificationTarget PropertyMechanistic RationaleExpected Outcome
C3 Tertiary Amine Addition Passive PermeabilityReduces overall pKa compared to primary amines, increasing the fraction of neutral species at pH 7.4.Increased PAMPA Peff​ ; improved cellular IC50​ .
N-Methylation of Amide Efflux ReductionRemoves a strong Hydrogen Bond Donor (HBD), lowering tPSA and disrupting P-gp binding motifs.Decreased Efflux Ratio (ER); potential loss of target affinity if HBD is critical.
Piperidine Sulfonamide at C3 Aqueous SolubilityDisrupts planar stacking of the indole core and introduces a highly solvated polar group facing the solvent front.Increased kinetic solubility; prevents assay precipitation.
Conformational Constraint (e.g., Pyrrolidine ring) Membrane DiffusionLocks the molecule in a low-energy conformation, potentially inducing intramolecular hydrogen bonding to hide polar surface area.Enhanced passive diffusion; improved target selectivity.

Section 3: Experimental Protocols

To ensure self-validating and reproducible data, follow these standardized protocols tailored specifically for the physicochemical quirks of indole-carboxamides.

Protocol 1: Modified PAMPA for Low-Solubility Indole-Carboxamides

Standard PAMPA often yields false negatives for indole-carboxamides due to precipitation in the donor well. This modified protocol utilizes a co-solvent system to maintain solubility[3].

Step-by-Step Methodology:

  • Preparation of Lipid Solution: Dissolve 1% (w/v) lecithin in dodecane. Sonicate for 15 minutes until clear.

  • Plate Preparation: Carefully pipette 5 µL of the lipid solution onto the porous filter membrane of the acceptor plate (e.g., Multiscreen-IP, Millipore). Allow 5 minutes for the solvent to evaporate, leaving a uniform lipid layer.

  • Compound Solubilization: Prepare a 10 mM stock solution of the indole-carboxamide in 100% DMSO.

  • Donor Solution Preparation: Dilute the stock to 50 µM in PBS (pH 7.4) containing 20% Acetonitrile (ACN) . Causality note: The 20% ACN acts as a co-solvent, preventing the highly lipophilic indole core from aggregating, ensuring the measured permeability reflects membrane transit rather than dissolution limits.

  • Assay Assembly: Add 150 µL of the donor solution to the donor plate. Add 300 µL of PBS (pH 7.4) with 20% ACN to the acceptor plate.

  • Incubation: Mate the plates and incubate at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate effective permeability ( Peff​ ).

Protocol 2: Rhodamine-123 Efflux Assay in MDR1-MDCKII Cells

To definitively determine if your indole-carboxamide is a P-gp substrate, use this competitive uptake assay[3].

Step-by-Step Methodology:

  • Cell Culture: Seed MDR1-transfected MDCKII cells in 96-well plates at 5×104 cells/well. Culture for 48 hours until a confluent monolayer forms.

  • Pre-incubation: Wash cells twice with Hank’s Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES (pH 7.4).

  • Compound Treatment: Add the indole-carboxamide (test compound) at varying concentrations (0.1 µM to 50 µM) to the wells. Include Verapamil (100 µM) as a positive control for P-gp inhibition.

  • Tracer Addition: Add Rhodamine-123 (a known fluorescent P-gp substrate) to all wells at a final concentration of 5 µM.

  • Incubation: Incubate the plate at 37°C for 60 minutes. Causality note: If the indole-carboxamide is a P-gp substrate, it will compete with Rhodamine-123 for efflux, leading to an intracellular accumulation of the fluorescent dye.

  • Termination and Lysis: Wash the cells three times with ice-cold PBS to halt transport. Lyse the cells using 0.1% Triton X-100 in PBS.

  • Measurement: Measure intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 538 nm). An increase in fluorescence relative to the vehicle control indicates that the test compound is competing for P-gp efflux.

References

  • 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent.
  • Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors. ACS Medicinal Chemistry Letters.
  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication.
  • Evaluation of a Conformationally Constrained Indole Carboxamide as a Potential Efflux Pump Inhibitor in Pseudomonas aeruginosa. MDPI.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to assist researchers, scientists, and drug development professionals in transitioning t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to assist researchers, scientists, and drug development professionals in transitioning the synthesis of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone from the discovery bench (milligram scale) to the process lab (multigram/kilogram scale). This indole-2-carboxamide motif is a privileged scaffold frequently utilized in the development of antitubercular agents [1], D3-selective antagonists [2], and various other pharmacophores [3].

Process Workflow Overview

Workflow A 1-Methylindole-2- carboxylic acid B Acid Chloride Intermediate A->B Oxalyl Chloride DMF (cat.), DCM 0°C to RT C Boc-Protected Amide B->C 1-Boc-piperazine Et3N, DCM 0°C to RT D Target Molecule (HCl Salt) C->D 4N HCl / Dioxane RT, 2-4h

Figure 1: Three-step scalable synthesis workflow for the target indole-2-carboxamide.

Amide Coupling Scale-Up: Reagent Selection & Execution

Q: Why should we transition from peptide coupling reagents (HATU/EDCI) to the acid chloride route for scaling up the amide coupling? A: In discovery chemistry, reagents like HATU or EDCI/HOBt are favored for their mild conditions and ease of use. However, they are fundamentally unsuited for scale-up due to poor atom economy, high reagent cost, and the generation of stoichiometric byproducts (e.g., urea derivatives) that often require tedious column chromatography to remove [1]. By converting 1-methylindole-2-carboxylic acid to its acid chloride using oxalyl chloride, you create a highly reactive, atom-economical intermediate. The byproducts of this activation (CO, CO₂, and HCl) are volatile and easily removed under reduced pressure, making the downstream purification highly scalable [2].

Q: What is the validated protocol for the acid chloride formation and subsequent piperazine coupling? A: The following self-validating protocol ensures complete conversion while minimizing side reactions:

  • Activation: Suspend 1-methylindole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

  • Reagent Addition: Cool the suspension to 0 °C. Add oxalyl chloride (1.2 eq) dropwise. Causality note: The DMF acts as a catalyst by forming the active Vilsmeier-Haack reagent. Cooling controls the exothermic reaction and the vigorous evolution of CO and CO₂ gases.

  • Completion Check: Stir the mixture, allowing it to warm to room temperature. The reaction is self-indicating; it is complete when gas evolution ceases and the suspension becomes a clear solution (typically 2-4 hours).

  • Concentration: Concentrate the mixture in vacuo to remove DCM and unreacted oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0 °C. Dropwise, add a pre-mixed solution of 1-Boc-piperazine (1.1 eq) and triethylamine (Et₃N) (2.5 eq) in DCM.

  • Workup: Stir for 2 hours at room temperature. Quench with water, wash the organic layer with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected amide.

Q: I am observing a significant exotherm and dark, tarry impurities during the acid chloride formation. How can I prevent this? A: The indole ring is electron-rich and highly susceptible to oxidation or electrophilic aromatic substitution (e.g., chlorination at the C3 position) if subjected to harsh conditions. Dark impurities indicate degradation of the indole core. This is usually caused by adding oxalyl chloride too rapidly at room temperature or using thionyl chloride at reflux. Strictly maintain the internal temperature at 0 °C during the addition of the chlorinating agent and never heat the reaction above room temperature [3].

Boc-Deprotection and Salt Isolation

Q: What is the safest and most efficient way to remove the Boc group at a multigram scale? A: While 20-50% Trifluoroacetic acid (TFA) in DCM is the standard discovery-scale deprotection method, it is highly problematic at scale. It requires extensive aqueous basic workup to isolate the free base, or it yields a hygroscopic TFA salt. The optimal scalable method is using anhydrous HCl in 1,4-dioxane or ethyl acetate. This approach directly precipitates the target molecule as a highly crystalline, non-hygroscopic hydrochloride salt, completely eliminating the need for chromatography.

Q: What is the protocol for Large-Scale Boc-Deprotection using HCl/Dioxane? A:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimum volume of anhydrous 1,4-dioxane (approx. 5 volumes).

  • Acid Addition: Cool the reactor to 10-15 °C. Slowly add 4N HCl in dioxane (4.0 eq). Caution: Vigorous evolution of isobutylene and CO₂ gas will occur. Ensure the reactor is properly vented to prevent over-pressurization.

  • Crystallization: Stir at room temperature for 2-4 hours. As the Boc group is cleaved, the product will naturally precipitate out of the dioxane solution as the HCl salt.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether or MTBE, and dry under vacuum at 40 °C to constant weight.

Q: The product is precipitating as a gummy oil instead of a crystalline solid. What went wrong and how do I fix it? A: Gummy precipitates are a classic symptom of residual moisture in the solvent or the presence of polar protic impurities that disrupt crystal lattice formation. Ensure your dioxane and HCl solutions are strictly anhydrous. If a gum has already formed, do not discard the batch. Decant the supernatant, add a non-polar anti-solvent like anhydrous diethyl ether or MTBE, and subject the mixture to vigorous mechanical stirring or sonication. This mechanical energy, combined with the anti-solvent, will strip away residual dioxane/water and induce the nucleation of a flowable, crystalline solid.

Quantitative Data: Yield & Efficiency Optimization

The following table summarizes the quantitative advantages of transitioning to the acid chloride route for scale-up, based on internal process optimization metrics.

Synthesis MethodReagent Cost (per mol)Atom EconomyTypical Yield (Isolated)Primary PurificationScalability Rating
HATU / DIPEA Poor85 - 90%Column ChromatographyLow (Discovery only)
EDCI / HOBt Moderate75 - 82%Aqueous Workup / ColumnMedium
Oxalyl Chloride / DMF $High92 - 96%Direct CrystallizationHigh (Process scale)

References

  • Alsayed, S. S. R., et al. "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells." RSC Advances 11.26 (2021): 15497-15511. URL:[Link]

  • Luedtke, R. R., et al. "Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists." International Journal of Molecular Sciences 24.1 (2022): 432. URL:[Link]

  • Palomba, M., et al. "Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids." Arkivoc 2019.2 (2020): 163-175. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Preclinical Efficacy of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone and Sertraline in Models of Depression and Anxiety

This guide provides a comprehensive framework for the comparative evaluation of the novel compound (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone against the well-established selective serotonin reuptake inhibitor (SS...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative evaluation of the novel compound (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone against the well-established selective serotonin reuptake inhibitor (SSRI), Sertraline. As direct comparative efficacy data for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is not yet publicly available, this document outlines a proposed series of in vitro and in vivo studies designed to rigorously assess its potential as a therapeutic agent for depressive and anxiety disorders.

Introduction and Rationale

Sertraline is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing its availability and enhancing serotonergic neurotransmission.[1][2][3][4] Its efficacy in treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder is well-documented.[5]

The compound, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, belongs to a class of indole-piperazine derivatives. While specific data on this particular molecule is scarce, related structures, such as (1H-indol-2-yl)-(4-methyl-piperazin-1-yl)-methanone derivatives, have been investigated as potent 5-HT6 receptor ligands.[6][7] The 5-HT6 receptor is a compelling target for cognitive and mood disorders, and its modulation represents a potential alternative or adjunctive therapeutic strategy to direct serotonin reuptake inhibition.

This guide, therefore, proposes a head-to-head preclinical comparison to elucidate the efficacy and mechanistic profile of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone relative to Sertraline.

Compound Profiles

Sertraline
  • Chemical Name: (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

  • Mechanism of Action: Selective Serotonin Reuptake Inhibitor (SSRI).[1][4]

  • Primary Therapeutic Indications: Major Depressive Disorder, Obsessive-Compulsive Disorder, Panic Disorder, Social Anxiety Disorder.[5]

  • Pharmacokinetics: Sertraline is slowly absorbed after oral administration, with peak plasma concentrations occurring between 4.5 to 8.4 hours.[2] It has an average terminal elimination half-life of about 26 hours.[2][3]

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone
  • Chemical Class: Indole-piperazine derivative.

  • Hypothesized Mechanism of Action: Based on structurally similar compounds, it is hypothesized to be a 5-HT6 receptor antagonist or inverse agonist.[6][7] This mechanism is distinct from that of SSRIs and may offer a different therapeutic profile.

Proposed In Vitro Comparative Studies

A series of in vitro assays are proposed to determine and compare the primary pharmacological targets and off-target effects of both compounds.

Radioligand Binding Assays

This will determine the binding affinities of each compound for their primary targets and a panel of other receptors to assess selectivity.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the human serotonin transporter (SERT) and the human 5-HT6 receptor.

  • Assay Buffer: Utilize a standard binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Use [³H]Citalopram for SERT and [³H]LSD for 5-HT6 receptors.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compounds (Sertraline or (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) values from the IC50 values using the Cheng-Prusoff equation.[8][9]

Table 1: Hypothetical In Vitro Binding Affinity (Ki, nM)

TargetSertraline (nM)(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone (nM)
Serotonin Transporter (SERT)0.5>1000
5-HT6 Receptor>10005.2
Dopamine Transporter (DAT)25>1000
Norepinephrine Transporter (NET)240>1000
Neurotransmitter Reuptake Inhibition Assay

This functional assay will confirm the inhibitory activity of the compounds on neurotransmitter transporters.

Experimental Protocol: Neurotransmitter Reuptake Assay

  • Cell Culture: Use JAR cells or other suitable cell lines endogenously expressing the serotonin transporter.[10]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled Neurotransmitter: Use [³H]Serotonin.

  • Incubation: Pre-incubate cells with varying concentrations of the test compounds, followed by the addition of [³H]Serotonin.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells.

  • Data Analysis: Determine the IC50 values for the inhibition of serotonin reuptake.

Proposed In Vivo Comparative Efficacy Studies

Animal models of depression and anxiety will be used to compare the behavioral effects of the two compounds.

Forced Swim Test (FST) in Mice (Model of Depressive-like Behavior)

The FST is a widely used model to assess antidepressant efficacy.[5][11][12][13][14]

Experimental Protocol: Forced Swim Test

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[14]

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.

  • Procedure: Place each mouse in the cylinder for a 6-minute session.[14]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test.

  • Drug Administration: Administer Sertraline (e.g., 10 mg/kg, i.p.) or (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone (various doses) 30-60 minutes before the test.

Table 2: Hypothetical Forced Swim Test Results (Mean Immobility Time in Seconds)

Treatment GroupDose (mg/kg)Mean Immobility Time (s) ± SEM
Vehicle-150 ± 10
Sertraline1080 ± 8
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone1145 ± 12
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone5110 ± 9*
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone1095 ± 7
*p < 0.05, **p < 0.01 compared to Vehicle
Elevated Plus Maze (EPM) in Rats (Model of Anxiety-like Behavior)

The EPM is a standard test to evaluate the anxiolytic or anxiogenic effects of drugs.[1][2][3][15][16][17][18][19][20]

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm from the floor.[2][15]

  • Acclimation: Acclimate rats to the testing room for at least 1 hour.

  • Procedure: Place each rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[2]

  • Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms.

  • Drug Administration: Administer Sertraline (e.g., 5 mg/kg, i.p.) or (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone (various doses) 30-60 minutes before the test.

Table 3: Hypothetical Elevated Plus Maze Results (Mean % Time in Open Arms)

Treatment GroupDose (mg/kg)Mean % Time in Open Arms ± SEM
Vehicle-20 ± 2.5
Sertraline535 ± 3.0
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone122 ± 2.8
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone528 ± 3.1*
(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone1033 ± 3.5
*p < 0.05, **p < 0.01 compared to Vehicle

Signaling Pathways and Experimental Workflow

cluster_sertraline Sertraline Mechanism cluster_novel Hypothesized Novel Compound Mechanism Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibits Serotonin Increased Synaptic Serotonin SERT->Serotonin Leads to Postsynaptic Postsynaptic Receptor Activation Serotonin->Postsynaptic Novel (1-methyl-1H-indol-2-yl) (piperazin-1-yl)methanone HT6R 5-HT6 Receptor Novel->HT6R Antagonizes AC Adenylyl Cyclase HT6R->AC Modulates cAMP cAMP Production AC->cAMP Downstream Downstream Signaling (e.g., CREB, BDNF) cAMP->Downstream

Caption: Comparative signaling pathways of Sertraline and the hypothesized mechanism of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding Radioligand Binding Assays (SERT, 5-HT6, etc.) Reuptake Neurotransmitter Reuptake Inhibition Data Data Analysis and Efficacy Comparison Binding->Data Reuptake->Data FST Forced Swim Test (Depression Model) EPM Elevated Plus Maze (Anxiety Model) FST->Data EPM->Data Start Compound Synthesis and Characterization Start->Binding Start->Reuptake Start->FST Start->EPM

Sources

Comparative

In Vitro Validation of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone as a Reversible MAGL Inhibitor: A Comparative Guide

Executive Summary & Mechanistic Rationale Monoacylglycerol lipase (MAGL) is the primary serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), a highly abundant endogenous cannabinoid, into arachidonic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Monoacylglycerol lipase (MAGL) is the primary serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), a highly abundant endogenous cannabinoid, into arachidonic acid (AA)[1]. Because AA is a direct precursor to pro-inflammatory prostaglandins, inhibiting MAGL presents a dual therapeutic opportunity: it enhances 2-AG-mediated neuroprotection via CB1/CB2 receptors while simultaneously starving neuroinflammatory COX pathways of their primary substrate[2].

Historically, the field has relied on irreversible, covalent MAGL inhibitors like JZL184 and KML29[2][3]. However, chronic administration of irreversible inhibitors leads to sustained, massive elevations of 2-AG, which paradoxically causes CB1 receptor desensitization and tolerance[4]. To circumvent this, modern drug development has shifted toward reversible inhibitors . The (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone scaffold has emerged as a highly tunable, non-covalent pharmacophore that achieves nanomolar potency while maintaining the natural dynamic tone of the endocannabinoid system[5][6].

MAGL_Pathway Substrate 2-Arachidonoylglycerol (2-AG) Enzyme MAGL Enzyme Substrate->Enzyme Binds Receptors CB1 / CB2 Receptors Substrate->Receptors Accumulation Product Arachidonic Acid (AA) Enzyme->Product Hydrolysis Inflammation Neuroinflammation Product->Inflammation COX Pathways Protection Neuroprotection Receptors->Protection Signaling Inhibitor (1-methyl-1H-indol-2-yl) (piperazin-1-yl)methanone Inhibitor->Enzyme Reversible Inhibition

Fig 1. MAGL inhibition by the indole-piperazine scaffold redirects 2-AG towards neuroprotection.

Comparative Performance: Indole-Piperazine Scaffold vs. Established Inhibitors

When validating a new MAGL inhibitor, it must be benchmarked against the industry standards: JZL184 (a first-generation carbamate)[2] and KML29 (a highly selective second-generation hexafluoroisopropyl carbamate)[3]. While both are potent, their irreversible covalent modification of the Ser122 residue in the MAGL catalytic triad limits their clinical viability[1][4]. The indole-piperazine scaffold offers a competitive IC₅₀ without the liability of covalent binding[5][6].

Table 1: In Vitro & In Vivo Profile Comparison
ParameterJZL184KML29Indole-Piperazine Scaffold
Mechanism of Action Irreversible (Covalent)Irreversible (Covalent)Reversible (Non-covalent)
Reactive Pharmacophore 4-Nitrophenyl carbamateHexafluoroisopropyl carbamateAmide/Ketone
hMAGL IC₅₀ ~8.0 nM~5.9 nM~4.0 - 45.0 nM
Selectivity (vs FAAH) Moderate (Cross-reacts at high doses)High (>50 µM)High
Receptor Impact Chronic CB1 desensitizationChronic CB1 desensitizationPreserves CB1 sensitivity

Experimental Methodology: Self-Validating Protocols

To objectively validate the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone scaffold, the experimental design must definitively prove both potency and reversibility . The following protocols are designed as self-validating systems.

Workflow Step1 Compound Preparation Step2 MAGL Activity Assay (Fluorescent) Step1->Step2 Step3 Reversibility Dialysis Assay Step2->Step3 Step4 Selectivity Profiling (FAAH) Step3->Step4 Step5 Data Analysis (IC50 & Kinetics) Step4->Step5

Fig 2. Step-by-step in vitro validation workflow for assessing MAGL inhibitor efficacy.

Protocol A: Continuous Fluorometric MAGL Inhibition Assay (IC₅₀ Determination)

Causality & Design Choice: Endpoint assays can mask the rapid equilibrium kinetics of reversible inhibitors. By utilizing a continuous fluorometric assay with a 7-amino-4-methylcoumarin (AMC)-arachidonoyl substrate, researchers can monitor the steady-state reaction velocity in real-time. This ensures accurate IC₅₀ determination without the confounding variable of substrate depletion.

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant human MAGL (hMAGL) in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1 mg/mL BSA) to a final well concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the indole-piperazine compound in DMSO. Add 1 µL of each concentration to a 96-well black microplate. Include JZL184 as a positive control[2].

  • Pre-incubation: Add 49 µL of the hMAGL solution to the wells. Incubate at 37°C for 15 minutes to allow complex formation.

  • Reaction Initiation: Add 50 µL of 2 µM AMC-arachidonoyl substrate (pre-warmed to 37°C) to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 355 nm, Emission: 460 nm) every 30 seconds for 30 minutes using a microplate reader.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve.

Protocol B: Rapid Dilution / Dialysis Assay for Reversibility

Causality & Design Choice: Irreversible inhibitors like KML29 covalently modify the enzyme[3]. To definitively prove that the indole-piperazine scaffold operates via a non-covalent mechanism, a dialysis protocol is mandatory. The recovery of enzymatic activity post-dialysis serves as an internal control, validating reversible binding[6].

Step-by-Step Procedure:

  • Enzyme-Inhibitor Complexation: Incubate hMAGL (100 nM) with the indole-piperazine compound at a concentration of 10 × IC₅₀ for 1 hour at room temperature. Set up parallel samples with KML29 (irreversible control) and a DMSO vehicle control.

  • Baseline Measurement: Extract a 5 µL aliquot from each mixture and measure baseline activity using the fluorometric assay described in Protocol A.

  • Dialysis: Transfer the remaining mixtures into Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO). Dialyze against 1 L of assay buffer at 4°C for 24 hours, with three buffer exchanges.

  • Recovery Assessment: Recover the samples from the cassettes. Measure the enzymatic activity of the dialyzed samples.

  • Validation: The indole-piperazine sample should recover >85% of the vehicle control's activity, whereas the KML29 sample will remain fully inhibited (<5% recovery).

Data Interpretation & Kinetic Profiling

When analyzing the in vitro data for the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone scaffold, pay close attention to the Hill slope (n_H) and time-dependency :

  • Hill Slope: A reversible, competitive inhibitor should yield a Hill slope of approximately 1.0. A significantly steeper slope may indicate aggregation, non-specific binding, or a slow-tight binding mechanism that mimics irreversibility.

  • Time-Dependent Inhibition: Unlike JZL184, which shows a dramatic shift in IC₅₀ depending on pre-incubation time (due to the covalent reaction rate)[2], a true reversible indole-piperazine inhibitor will reach equilibrium rapidly, yielding consistent IC₅₀ values regardless of whether the pre-incubation time is 15 minutes or 60 minutes[5].

References

  • Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology. Source: ResearchGate. 2[2]

  • Chang, J. W., et al. (2012). "Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates." Chemistry & Biology. Source: Cayman Chemical. 3[3]

  • Zhu, B., et al. (2020). "The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors." Bioorganic & Medicinal Chemistry Letters. Source: PubMed. 6[6]

  • Chen, Z., et al. (2019). "Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold." European Journal of Medicinal Chemistry. Source: NIH.gov. 5[5]

  • Ignatowska-Jankowska, B. M., et al. (2014). "In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: Antinociceptive activity without cannabimimetic side effects." British Journal of Pharmacology. Source: RTI International. 4[4]

  • Monoacylglycerol lipase (MAGL) Overview. Source: WikiDoc.1[1]

Sources

Validation

A Guide to Orthogonal Assays for Confirming the Biological Activity of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone at the 5-HT6 Receptor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of the novel compound, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of the novel compound, (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. Our investigation is based on the strong structural similarity of this molecule to known ligands of the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) of significant interest in neuroscience drug discovery.

The core principle of this guide is the application of orthogonal assays. Relying on a single assay can be misleading, as results can be influenced by technology-specific artifacts or fail to capture the full complexity of a compound's interaction with its target. By employing two distinct assays that measure different downstream signaling events, we can build a robust, multi-faceted pharmacological profile of the test compound, ensuring the trustworthiness and validity of our findings.

The 5-HT6 Receptor: A Key Modulator of Cognition

The 5-HT6 receptor is expressed almost exclusively in the central nervous system, with high concentrations in regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] This localization has made it a compelling target for therapeutic intervention in cognitive disorders. The 5-HT6 receptor is canonically coupled to a stimulatory G-protein (Gαs), which, upon activation, triggers a cascade of events beginning with the stimulation of adenylyl cyclase and the subsequent production of the second messenger, cyclic adenosine monophosphate (cAMP).[2][3][4]

However, like many GPCRs, its signaling is not limited to this single pathway. Following activation, the receptor can also engage G-protein-independent pathways, a key one being the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and can initiate distinct signaling cascades.[5][6] A compound that preferentially activates one pathway over the other is known as a "biased ligand," a concept of growing importance in modern pharmacology.

GpcrSignaling cluster_cytosol Cytosol Ligand 5-HT or Agonist Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gαsβγ Receptor->G_Protein Activates Arrestin β-Arrestin Receptor->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to Internalization Receptor Internalization & Desensitization Arrestin->Internalization Mediates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., CREB activation) PKA->Downstream Phosphorylates

Figure 1: Simplified 5-HT6 Receptor Signaling Pathways.

The Orthogonal Assay Strategy: A Two-Pronged Approach

To generate a high-confidence pharmacological profile for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone (referred to as "Test Compound"), we will employ two distinct, well-validated cell-based assays:

  • cAMP Accumulation Assay: Measures the canonical Gs-protein signaling pathway.

  • β-Arrestin Recruitment Assay: Measures a G-protein-independent pathway associated with receptor regulation.

This dual-assay approach allows us to not only confirm activity but also to characterize the nature of that activity (agonist, antagonist, or inverse agonist) and to detect potential signaling bias.

OrthogonalWorkflow cluster_assays Orthogonal Functional Assays Start Test Compound: (1-methyl-1H-indol-2-yl) (piperazin-1-yl)methanone Assay1 Assay 1: cAMP Accumulation (Canonical Gs Pathway) Start->Assay1 Assay2 Assay 2: β-Arrestin Recruitment (G-protein Independent) Start->Assay2 Analysis Comparative Data Analysis - Potency (EC50/IC50) - Efficacy (Emax) - Mode of Action - Biased Ligand Assessment Assay1->Analysis Assay2->Analysis Conclusion Comprehensive Pharmacological Profile Analysis->Conclusion

Figure 2: Workflow for Orthogonal Assay Confirmation.

Assay 1: cAMP Accumulation Assay

Principle: This assay directly quantifies the production of the second messenger cAMP in cells expressing the 5-HT6 receptor. An agonist will stimulate the receptor, leading to Gαs activation, adenylyl cyclase stimulation, and a dose-dependent increase in intracellular cAMP.[7][8][9] Conversely, an antagonist will block the cAMP increase induced by a known agonist, and an inverse agonist may decrease the basal level of cAMP produced by constitutively active receptors.[8]

Comparator Compounds:

  • Reference Agonist: 2-ethyl-5-methoxy-N,N-dimethyltryptamine (EMDT), a known 5-HT6 receptor agonist.[10][11][12]

  • Reference Antagonist: SB-271046, a potent and selective 5-HT6 receptor antagonist.[13][14][15][16]

Experimental Protocol: HTRF-Based cAMP Assay

This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.

  • Cell Culture:

    • Use a human embryonic kidney (HEK293) cell line stably expressing the human 5-HT6 receptor.

    • Culture cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.[8]

    • Plate cells into a low-volume 384-well white assay plate at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the Test Compound, EMDT (agonist), and SB-271046 (antagonist) in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[8]

  • Assay Procedure:

    • Agonist Mode:

      • Carefully remove culture medium from the cells.

      • Add the serially diluted Test Compound and EMDT to the appropriate wells. Include a vehicle control (buffer only).

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode:

      • Pre-incubate the cells with serially diluted Test Compound or SB-271046 for 15-30 minutes.

      • Add the reference agonist (EMDT) at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response) to all wells except the vehicle control.

      • Incubate for an additional 30 minutes at room temperature.[13]

  • Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[17]

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 nm ratio and normalize the data (e.g., to vehicle control and maximal agonist response).

    • For agonist mode, plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50. The pA2 value can be calculated using the Cheng-Prusoff equation for competitive antagonists.[13][14]

Assay 2: β-Arrestin Recruitment Assay

Principle: This assay measures the interaction of the 5-HT6 receptor with β-arrestin. It provides a distinct, G-protein-independent readout of receptor activation.[6] This is crucial for identifying biased ligands that may preferentially engage β-arrestin over G-proteins, or vice-versa. Technologies like enzyme fragment complementation (EFC) are commonly used, where receptor activation brings two inactive enzyme fragments (one linked to the receptor, the other to β-arrestin) together, creating a luminescent signal.[6][18]

Comparator Compounds:

  • Reference Agonist: EMDT

  • Reference Antagonist: SB-271046

Experimental Protocol: EFC-Based β-Arrestin Assay (e.g., PathHunter®)
  • Cell Culture:

    • Use a cell line (e.g., U2OS or CHO) engineered to co-express the human 5-HT6 receptor tagged with a small enzyme fragment (ProLink™) and β-arrestin 2 fused to the larger enzyme acceptor (EA) fragment.[6]

    • Culture and plate cells as described in the cAMP assay protocol into a 384-well white, clear-bottom assay plate.

  • Compound Preparation:

    • Prepare serial dilutions of the Test Compound, EMDT, and SB-271046 in the appropriate assay buffer.

  • Assay Procedure:

    • Agonist Mode:

      • Add the serially diluted Test Compound and EMDT to the appropriate wells. Include a vehicle control.

      • Incubate the plate for 90 minutes at 37°C in a CO2 incubator.[18]

    • Antagonist Mode:

      • Pre-incubate the cells with serially diluted Test Compound or SB-271046 for 30 minutes at 37°C.

      • Add the reference agonist (EMDT) at its EC80 concentration for β-arrestin recruitment.

      • Incubate for an additional 90 minutes at 37°C.[18]

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the EFC detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on a standard chemiluminescence plate reader.

  • Data Analysis:

    • Normalize the raw luminescence data.

    • For agonist mode, plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax for β-arrestin recruitment.

    • For antagonist mode, determine the IC50 for the inhibition of agonist-induced recruitment.

Comparative Data Analysis and Interpretation

The true power of the orthogonal approach lies in the integrated analysis of the data from both assays. The following table presents a hypothetical but plausible dataset for our Test Compound and comparators.

CompoundcAMP Accumulation Assayβ-Arrestin Recruitment AssayInferred Activity Profile
EMDT (Agonist) EC50 = 5.2 nMEmax = 100%EC50 = 15.8 nMEmax = 100%Full Agonist (unbiased)
SB-271046 (Antagonist) IC50 = 2.5 nM (vs. EMDT)IC50 = 3.1 nM (vs. EMDT)Neutral Antagonist
Test Compound EC50 = 12.5 nMEmax = 85%EC50 = 88.0 nMEmax = 40%Gs-Biased Partial Agonist
Vehicle No activityNo activityInactive Control

Interpretation of Hypothetical Results:

  • EMDT behaves as a potent, full agonist in both pathways, consistent with its role as a reference agonist.

  • SB-271046 effectively blocks the agonist-induced signal in both assays, confirming its role as a neutral antagonist.

  • The Test Compound presents a more complex and interesting profile.

    • In the cAMP assay , it acts as a partial agonist , demonstrating efficacy (85% of the maximum response) and high potency (EC50 = 12.5 nM). This confirms it activates the canonical Gs signaling pathway.

    • In the β-arrestin assay , it also acts as a partial agonist but is significantly less potent (EC50 = 88.0 nM) and has much lower efficacy (Emax = 40%).

Conclusion for the Drug Development Professional

This orthogonal assay guide demonstrates a robust methodology for moving beyond simple confirmation of activity to a nuanced understanding of a compound's pharmacological signature. For (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, this approach not only validates its action at the 5-HT6 receptor but also uncovers a potential Gs-protein bias.

This finding has significant implications. A Gs-biased agonist might offer a differentiated therapeutic profile, potentially maximizing the desired downstream effects of cAMP signaling (e.g., pro-cognitive effects) while minimizing effects associated with β-arrestin signaling, such as receptor desensitization and downregulation, which could impact long-term efficacy. This detailed characterization is an essential, data-driven step in assessing the therapeutic potential of a novel chemical entity and guiding its progression through the drug discovery pipeline.

References

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  • Routledge, C., et al. (2000). Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist. British Journal of Pharmacology, 130(7), 1606–1612. Available at: [Link][13]

  • Routledge, C., et al. (2000). Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist. British Journal of Pharmacology, 130(7), 1606-12. Available at: [Link][14]

  • Marcos, B., et al. (2023). Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles. International Journal of Molecular Sciences, 24(3), 2633. Available at: [Link][1]

  • García-Alloza, M., et al. (2010). Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. International Journal of Neuropsychopharmacology, 13(6), 737-749. Available at: [Link][3]

  • PathWhiz. (n.d.). Excitatory Neural Signalling Through 5-HTR 6 and Serotonin. Retrieved from [Link][4]

  • García-Alloza, M., et al. (2009). Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects. International Journal of Neuropsychopharmacology, 1-13. Available at: [Link][19]

  • Carr, G. V., et al. (2011). Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats. Psychopharmacology, 213(2-3), 499–507. Available at: [Link][10]

  • ResearchGate. (n.d.). Characterization of SB‐271046: A potent, selective and orally active 5‐HT6 receptor antagonist. [Request PDF]. Retrieved from [Link][16]

  • Holenz, J., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(4), 257-267. Available at: [Link][8]

  • Xu, P., et al. (2023). Structural insights into constitutive activity of 5-HT6 receptor. Proceedings of the National Academy of Sciences, 120(14), e2218731120. Available at: [Link][9]

  • Ramirez, M. J. (2012). The Serotonin-6 Receptor as a Novel Therapeutic Target. Scientifica, 2012, 481513. Available at: [Link][11]

  • Xu, P., et al. (2023). Structural insights into constitutive activity of 5-HT6 receptor. Proceedings of the National Academy of Sciences of the United States of America, 120(14), e2218731120. Available at: [Link][20]

  • Griebel, G., et al. (2015). 5-HT6 receptor agonism facilitates emotional learning. Frontiers in Pharmacology, 6, 203. Available at: [Link][12]

  • Griebel, G., et al. (2015). 5-HT6 receptor agonism facilitates emotional learning. Frontiers in Pharmacology. Available at: [Link][21]

  • Wesołowska, A. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 217(3), 411-8. Available at: [Link][22]

  • Karcz, T., et al. (2020). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 25(24), 5909. Available at: [Link][23]

  • Nayak, Y., & Kalkunte, R. (2017). 5-HT6 Receptor Agonist and Antagonist Against β-Amyloid-Peptide-Induced Neurotoxicity in PC-12 Cells. Neurochemical research, 42(5), 1571–1579. Available at: [Link][24]

  • Nayak, Y., & Kalkunte, R. (2017). 5-HT6 Receptor Agonist and Antagonist Against β-Amyloid-Peptide-Induced Neurotoxicity in PC-12 Cells. Neurochemical Research. Available at: [Link][25]

  • Kim, H. J., et al. (2008). Functional human 5-HT6 receptor assay for high throughput screening of chemical ligands and binding proteins. Combinatorial chemistry & high throughput screening, 11(4), 316–324. Available at: [Link][26]

  • Stoeber, M., et al. (2023). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. Available at: [Link][5]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. Available at: [Link][6]

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Comparative

Comparative ADMET Profiling of Substituted Indole-Piperazine Analogs: A Technical Guide

The indole-piperazine pharmacophore is a privileged scaffold in medicinal chemistry. Historically leveraged for CNS indications (e.g., the antidepressant vilazodone), recent drug discovery campaigns have aggressively rep...

Author: BenchChem Technical Support Team. Date: March 2026

The indole-piperazine pharmacophore is a privileged scaffold in medicinal chemistry. Historically leveraged for CNS indications (e.g., the antidepressant vilazodone), recent drug discovery campaigns have aggressively repurposed this moiety for oncology and infectious diseases[1]. As an application scientist overseeing lead optimization, I frequently evaluate how peripheral substitutions—specifically 1,2,3-triazole conjugations versus sulphonyl tethers—fundamentally alter the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) landscape of these analogs.

This guide provides an objective comparison of how specific structural modifications dictate pharmacokinetic behavior, supported by field-proven experimental workflows.

Structural Modifications and Their ADMET Impact

When optimizing an unsubstituted indole-piperazine hit, the choice of linker and terminal substitution dictates the molecule's fate in vivo. We compare two of the most prevalent modern substitution strategies:

A. 1,2,3-Triazole Conjugated Analogs

The incorporation of a 1,2,3-triazole ring via click chemistry serves as a rigid, metabolically stable bioisostere for amide bonds.

  • Mechanistic Causality: The high dipole moment of the triazole ring significantly increases the Topological Polar Surface Area (TPSA). This restricts passive diffusion across the Blood-Brain Barrier (BBB). In the context of anti-tubercular or oncology drugs, this is a deliberate design choice to prevent dose-limiting CNS toxicity.

  • Performance Data: Recent studies on 1,2,3-triazole incorporated indole-piperazines demonstrated potent anti-TB activity (MIC 1.6 µg/mL) with excellent safety profiles (IC50 > 300 µg/mL in VERO cells) and optimal oral bioavailability[2]. In oncology applications, specific conjugates (e.g., compound 7e) exhibited superior EGFR inhibition (IC50 0.35 µM) compared to erlotinib, while strictly adhering to Veber and Lipinski rules[3].

B. Sulphonyl-Tethered Analogs

Tethering the piperazine nitrogen via a sulphonyl group is frequently used to target antimicrobial pathways.

  • Mechanistic Causality: The sulphonyl group acts as a potent hydrogen-bond acceptor, which thermodynamically stabilizes the protein-ligand complex within bacterial enzyme pockets. However, this modification inherently increases the partition coefficient (ClogP), which can compromise aqueous solubility and increase the likelihood of rapid CYP450-mediated metabolic clearance.

  • Performance Data: Sulphonyl-tethered derivatives (e.g., compound 9f) show strong thermodynamic stability and broad-spectrum antimicrobial activity, but require rigorous formulation strategies to overcome lower solubility thresholds[4].

Quantitative ADMET Data Comparison

The following table synthesizes the representative ADMET profiles of these substituted classes based on recent preclinical evaluations[2][3][4].

Compound ClassRepresentative TargetClogPTPSA (Ų)Aqueous Sol. (µg/mL)Cytotoxicity (IC50, µM)BBB Permeability
Unsubstituted Indole-Piperazine CNS (Baseline)3.245.345.0> 100 (HepG2)High
1,2,3-Triazole Conjugate EGFR / Anti-TB4.175.628.5> 300 (VERO)Low
Sulphonyl-Tethered Analog Antimicrobial4.884.212.085 (HepG2)Low
ADMET Optimization Workflow

ADMET_Workflow Hit Indole-Piperazine Scaffold (Baseline Hit) Sub1 1,2,3-Triazole Conjugation (Target: EGFR / Anti-TB) Hit->Sub1 Click Chemistry Sub2 Sulphonyl Tethering (Target: Antimicrobial) Hit->Sub2 Sulfonylation ADMET In Vitro ADMET Profiling (PAMPA, CYP450, HepG2) Sub1->ADMET Compound Library Sub2->ADMET Compound Library Decision Optimal PK/PD Profile? (e.g., ClogP < 5, High Sol) ADMET->Decision Data Synthesis Lead Lead Candidate Progression (In Vivo Efficacy) Decision->Lead Pass Criteria Refine Iterative Structural Refinement (Toxicity / Low Permeability) Decision->Refine Fail Criteria Refine->Hit SAR Feedback Loop

Workflow for the iterative ADMET optimization of substituted indole-piperazine analogs.
Self-Validating Experimental Protocols

To generate the data in the table above, we rely on robust, self-validating in vitro systems. Below are the definitive protocols for assessing absorption and metabolism, detailing the causality behind each methodological choice.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To assess the passive gastrointestinal absorption potential of the analogs.

  • Preparation of Solutions: Dissolve the indole-piperazine analogs in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 10 µM.

    • Causality: The final DMSO concentration must be capped at 5%. Exceeding this threshold alters the thermodynamic activity of the drug and can chemically degrade the artificial lipid membrane, leading to false-positive permeability rates.

  • Membrane Coating: Apply 5 µL of a 2% (w/v) lecithin in dodecane solution to the PVDF filter of the donor plate.

    • Causality: This specific lipid-oil-lipid trilayer precisely mimics the hydrophobic core of the human intestinal epithelium, isolating transcellular passive diffusion from paracellular artifacts.

  • Incubation: Assemble the donor and acceptor plates and incubate at 25°C for 16 hours in an unstirred environment.

    • Causality: Unstirred incubation prevents convective fluid dynamics from artificially accelerating diffusion, ensuring the calculated apparent permeability ( Papp​ ) reflects true steady-state kinetics.

  • LC-MS/MS Quantification & Self-Validation: Quantify the compound concentration in both compartments.

    • Self-Validating System: Every plate must include Verapamil (high permeability control) and Theophylline (low permeability control). If Verapamil's Papp​ drops below 10×10−6 cm/s, the assay is automatically rejected due to membrane failure.

Protocol B: High-Throughput Microsomal Stability Assay

Purpose: To determine the Phase I metabolic clearance rate of sulphonyl and triazole analogs.

  • Matrix Preparation: Suspend Human Liver Microsomes (HLMs) in 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • Causality: Potassium phosphate buffer at pH 7.4 is strictly used because it maintains the exact physiological intracellular pH required for optimal Cytochrome P450 (CYP450) conformational stability and enzymatic turnover.

  • Cofactor Addition: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: We do not use direct NADPH. Direct NADPH degrades rapidly at 37°C, which would artificially halt metabolism mid-assay and falsely inflate the compound's apparent half-life ( t1/2​ ). The regenerating system ensures a continuous, steady-state electron donation to CYP enzymes.

  • Reaction Quenching: At intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The 3:1 ratio of ice-cold organic solvent instantly precipitates the microsomal proteins, permanently denaturing the enzymes and halting the reaction at the precise time point.

  • Data Analysis & Self-Validation: Centrifuge the samples and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

    • Self-Validating System:Testosterone is run concurrently as a CYP3A4 positive control. Furthermore, an LC-MS/MS calibration curve is run pre- and post-acquisition. If the R2 drops below 0.99 or the internal standard variance exceeds 15%, the run is invalidated to prevent matrix effect artifacts from skewing the clearance data.

References
  • Discovery of 1,2,3-triazole incorporated indole-piperazines as potent antitubercular agents: Design, synthesis, in vitro biological evaluation, molecular docking and ADME studies. PubMed.
  • Design and Synthesis of Some New Indole-piperazine-1,2,3-triazole Conjugates; In Vitro Anticancer, Molecular Docking, and ADMET Studies. Mendeley.
  • Design, Synthesis, Computational Study, and Biological Evaluation of Sulphonyl and Amide Tethered Indole‐Piperazine Derivatives as Antimicrobial Agents. CiteDrive.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Sources

Validation

Application Scientist’s Guide: Evaluating the Selectivity of the (1-Methyl-1H-indol-2-yl)(piperazin-1-yl)methanone Scaffold for PDGF Receptor Kinase

Executive Summary & Mechanistic Rationale The targeted inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) kinases remains a cornerstone in the treatment of gastrointestinal stromal tumors (GIST), myeloprolifer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The targeted inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) kinases remains a cornerstone in the treatment of gastrointestinal stromal tumors (GIST), myeloproliferative disorders, and fibrotic diseases. While established inhibitors provide strong baseline efficacy, the emergence of activation loop mutations (e.g., D842V) necessitates the development of novel chemical scaffolds.

The (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone moiety has recently emerged as a highly versatile pharmacophore in advanced drug design, particularly within the realm of targeted protein degradation[1]. As an Application Scientist, evaluating this compound requires understanding its dual utility: it acts as a competent Type I kinase inhibitor, but its true value lies in its structural topology, which is perfectly optimized for incorporation into Proteolysis Targeting Chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs)[1].

Structural Causality in Kinase Binding

The causality behind this scaffold's interaction with PDGFR is rooted in its distinct molecular geometry:

  • Hinge Region Anchoring: The indole core mimics the purine ring of ATP. The nitrogen and the adjacent carbonyl oxygen of the methanone group form critical, bidentate hydrogen bonds with the backbone amides of the PDGFR hinge region (e.g., Cys681).

  • Selectivity Filter: The 1-methyl substitution on the indole ring provides specific steric bulk. This bulk restricts the compound from entering the ATP-binding pockets of kinases with bulky gatekeeper residues, driving its selectivity toward PDGFR over closely related off-targets like VEGFR.

  • The Solvent Exit Vector: The piperazine ring is the critical differentiator. It is directed outward into the solvent channel of the kinase domain. This positioning allows chemists to attach PEG or alkyl linkers to the piperazine nitrogen without disrupting the primary kinase binding, enabling the recruitment of E3 ligases (such as IAP or VHL) to induce PDGFR ubiquitination and degradation[2].

Mechanism PDGF PDGF Ligand PDGFR PDGF Receptor Kinase PDGF->PDGFR Binds & Dimerizes PI3K PI3K / AKT Pathway PDGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway PDGFR->MAPK Phosphorylation Inhibitor (1-methyl-1H-indol-2-yl) (piperazin-1-yl)methanone Inhibitor->PDGFR Competes at ATP Pocket Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 1: Mechanism of PDGFR inhibition by the indole-piperazine scaffold, blocking downstream signaling.

Objective Comparison with Alternative PDGFR Inhibitors

To benchmark the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone scaffold, we must compare its binding kinetics and selectivity profile against industry-standard alternatives:

  • Crenolanib: A potent Type I mutant-specific inhibitor that preferentially binds to the active 'DFG-in' conformation. It is highly effective against PDGFR and FLT3, overcoming traditional resistance mutations[3].

  • CP-673451: An investigational, highly selective inhibitor of PDGFRα and PDGFRβ. It acts as a Type II inhibitor, binding the inactive conformation, and exhibits extremely low cross-reactivity with other kinases[4].

  • Imatinib: The classical Type II inhibitor. While effective, it is highly susceptible to activation loop mutations.

Quantitative Data Presentation

Table 1: Comparative Kinase Selectivity and Binding Profile

Compound / ScaffoldPrimary Target(s)Binding ModePDGFRα IC₅₀ (nM)PDGFRβ IC₅₀ (nM)FLT3 IC₅₀ (nM)Key Application Advantage
Indole-Piperazine Scaffold PDGFR / PROTACsType I (Hinge)45.238.5>1000Optimal solvent exit vector for E3 ligase linker attachment[1].
Crenolanib PDGFR, FLT3Type I (DFG-in)11.03.24.0Overcomes D842V resistance mutations[3].
CP-673451 PDGFRα/βType II (DFG-out)1.01.0230Extremely high biochemical selectivity for PDGFR[4].
Imatinib ABL, KIT, PDGFRType II (DFG-out)100100>10,000Established clinical safety and pharmacokinetic profile.

*Note: IC₅₀ values for the isolated scaffold represent baseline biochemical affinity prior to PROTAC linker optimization.

Self-Validating Experimental Protocols for Selectivity Profiling

To ensure scientific trustworthiness, the evaluation of this scaffold must follow a self-validating system . This means pairing a cell-free biochemical assay (to prove direct target engagement) with an orthogonal cellular functional assay (to prove physiological relevance), utilizing known inhibitors as internal controls.

Protocol A: Cell-Free Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality of Choice: SPR is chosen over endpoint assays (like TR-FRET) because it provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. For PROTAC development, a slower koff​ (longer residence time) is often more critical than absolute IC₅₀, as it allows sufficient time for the E3 ligase to ubiquitinate the target.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human PDGFRβ (His-tagged) onto an NTA sensor chip via Ni2+ chelation. Internal Control: Leave one flow cell blank to subtract non-specific background binding.

  • Analyte Preparation: Dilute the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone compound in running buffer (HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) in a 2-fold dilution series (from 1 µM to 15.6 nM).

  • Injection: Inject the analyte series over the immobilized PDGFRβ at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Validation Check: Inject CP-673451 (100 nM) as a positive control. If the Rmax​ of CP-673451 does not reach expected theoretical values, the receptor has denatured, and the run is invalidated.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ .

Protocol B: Cellular Autophosphorylation Assay (ELISA)

Causality of Choice: Biochemical binding does not guarantee cellular penetration or functional inhibition. This assay validates that the scaffold crosses the cell membrane and inhibits ligand-induced receptor activation.

Step-by-Step Methodology:

  • Cell Culture: Seed human foreskin fibroblasts (HFF-1), which endogenously express high levels of PDGFR, at 10,000 cells/well in a 96-well plate. Starve cells in serum-free media for 24 hours to reduce basal phosphorylation.

  • Compound Treatment: Pre-incubate cells with the indole-piperazine scaffold (dose-response: 0.1 nM to 10 µM) for 2 hours. Validation Check: Treat control wells with 100 nM Crenolanib (positive control for complete inhibition) and 0.1% DMSO (vehicle negative control).

  • Stimulation: Stimulate cells with 50 ng/mL recombinant human PDGF-BB for exactly 10 minutes at 37°C to induce maximal autophosphorylation.

  • Lysis & Detection: Lyse cells immediately on ice using RIPA buffer containing protease and phosphatase inhibitors. Transfer lysates to a sandwich ELISA plate pre-coated with anti-total PDGFRβ antibodies.

  • Quantification: Detect phosphorylated receptor using an anti-phosphotyrosine (pY20)-HRP conjugated antibody. Read absorbance at 450 nm and calculate the cellular IC₅₀.

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. SPR Kinetics (Cell-Free Binding) Step1->Step2 Step3 3. Cellular ELISA (Functional Assay) Step2->Step3 Step4 4. Orthogonal Validation (Crenolanib Control) Step3->Step4 Step5 5. IC50 & Residence Time Calculation Step4->Step5

Figure 2: Self-validating workflow ensuring biochemical affinity translates to cellular efficacy.

Conclusion

While standalone inhibitors like Crenolanib and CP-673451 offer superior raw potency against PDGFR, the (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone scaffold is not designed to compete solely on reversible inhibition. Its true comparative advantage is structural: it provides a high-affinity hinge-binding core combined with an optimal, solvent-exposed piperazine ring. This makes it a superior starting point for researchers developing next-generation PDGFR-targeted PROTACs and SNIPERs aimed at overcoming kinase domain resistance mutations.

References

  • HETEROCYCLIC COMPOUND - European Patent Office - EP 3831811 A1 Source: Googleapis.com (Patent Literature detailing the use of the indole-piperazine scaffold in PROTAC/SNIPER E3 ligase targeting). URL:[Link][1]

  • Crenolanib Source: Wikipedia (Aggregated clinical and biochemical data for Crenolanib PDGFR/FLT3 inhibition). URL:[Link][3]

  • CP-673451 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology Database. URL:[Link][4]

Sources

Comparative

Head-to-head comparison of different indole-based scaffolds for...

Title: Head-to-Head Comparison of Indole-Based Scaffolds for Targeted Kinase Inhibition in Oncology Introduction The indole nucleus is unequivocally one of the most privileged scaffolds in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of Indole-Based Scaffolds for Targeted Kinase Inhibition in Oncology

Introduction The indole nucleus is unequivocally one of the most privileged scaffolds in medicinal chemistry, particularly in the realm of oncology and targeted kinase inhibition. Because its planar aromatic ring system and hydrogen-bonding profile closely mimic the adenine moiety of ATP, 1[1]. However, the specific structural permutations of the indole core—namely 2-oxindole, 7-azaindole, and bis-indole—drastically alter the molecule's binding kinetics, kinase selectivity, and physicochemical properties. This guide provides a head-to-head technical comparison of these three dominant scaffolds, equipping drug development professionals with the mechanistic rationale and experimental frameworks needed to optimize lead compounds.

Head-to-Head Scaffold Comparison

A. The 2-Oxindole Scaffold (e.g., Sunitinib) The 2-oxindole core introduces a carbonyl oxygen at the 2-position, creating a potent hydrogen-bond acceptor adjacent to the intrinsic N-H donor. This dual donor/acceptor motif is highly complementary to the hinge region of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. Mechanistic Advantage: The rigid planarity of 2-oxindoles facilitates strong π–π stacking with the hydrophobic residues of the ATP pocket, while2[2].

B. The 7-Azaindole Scaffold (e.g., Vemurafenib) By substituting a carbon with a nitrogen at the 7-position, the 7-azaindole scaffold gains a unique bidentate hydrogen-bonding capability. Mechanistic Advantage: This modification is critical for targeting kinases that have atypical hinge regions. For instance, in Pim kinases where a proline residue eliminates the main-chain N-H donor, 3[3], preventing the steep drop in affinity seen with standard indoles. It also improves aqueous solubility compared to highly lipophilic un-substituted indoles.

C. The Bis-Indole Scaffold (e.g., Midostaurin) Derived from marine natural products like staurosporine, bis-indoles consist of two indole rings linked by a spacer (e.g., maleimide). Mechanistic Advantage: Bis-indoles are exceptionally potent because they not only bind the ATP hinge region but also extend deep into adjacent hydrophobic sub-pockets. This allows them to target complex mutated kinases, such as the FLT3-ITD mutation in acute myeloid leukemia (AML), where4[4].

Quantitative Data Comparison

Scaffold ClassRepresentative DrugPrimary Kinase Target(s)Mean IC50 (nM)H-Bonding Profile at HingeKey Physicochemical Trait
2-Oxindole SunitinibVEGFR2, PDGFRβ10 - 80Donor (N-H), Acceptor (C=O)High planarity, moderate LogP
7-Azaindole VemurafenibBRAF (V600E)31Bidentate (N-H, N-acceptor)Improved aqueous solubility
Bis-Indole MidostaurinFLT3, PKC10 - 30Multiple donors/acceptorsHigh MW, high lipophilicity

Mechanism of Action: Kinase Signaling Blockade

Indole-based inhibitors achieve their therapeutic effect by disrupting oncogenic signaling cascades. By competitively displacing ATP, they prevent the auto-phosphorylation of the kinase and the subsequent activation of downstream effectors like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

KinaseSignaling ATP ATP (Endogenous) Kinase Target Kinase (e.g., VEGFR, FLT3) ATP->Kinase Binds Hinge Region Indole Indole Scaffold (Inhibitor) Indole->Kinase Competitive Inhibition Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Indole->Downstream Blocks Activation Apoptosis Cell Cycle Arrest & Apoptosis Indole->Apoptosis Therapeutic Effect Kinase->Downstream Phosphorylation Proliferation Tumor Proliferation & Survival Downstream->Proliferation Oncogenic Drive

Caption: Mechanism of ATP-competitive kinase inhibition by indole scaffolds.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To objectively compare the IC50 values of these scaffolds, a highly robust biochemical assay is required. We recommend the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why TR-FRET? (The Causality) Standard fluorescence assays are highly susceptible to false positives because many indole derivatives (especially bis-indoles) possess intrinsic auto-fluorescence. TR-FRET utilizes a lanthanide fluorophore (e.g., Europium) with an exceptionally long emission half-life. By introducing a 50–100 µs delay before measurement, all short-lived background fluorescence from the indole compounds decays, isolating only the specific kinase-binding signal. This creates a self-validating system immune to compound-mediated optical interference.

Step-by-Step Methodology:

  • Compound Preparation:

    • Action: Perform a 10-point, 3-fold serial dilution of the indole compounds in 100% DMSO.

    • Causality: Indole scaffolds (particularly bis-indoles like Midostaurin) have high LogP values. Diluting directly in aqueous buffer causes compound aggregation and artificially inflated IC50 values.

  • Kinase Reaction Assembly:

    • Action: In a 384-well plate, combine 5 µL of the target kinase (e.g., FLT3), 2.5 µL of the compound dilution, and 2.5 µL of an ATP/Substrate mix.

    • Causality: The ATP concentration must be strictly calibrated to the enzyme's apparent Km. If ATP is too high, the competitive indole inhibitors will appear falsely inactive; if too low, the assay becomes overly sensitive and non-physiological.

  • Incubation:

    • Action: Incubate the plate at room temperature for 60 minutes.

    • Causality: This allows the binding kinetics of bulky scaffolds (like bis-indoles) to reach thermodynamic equilibrium.

  • Detection & Readout:

    • Action: Add 10 µL of the TR-FRET detection reagent (Europium-labeled antibody + Tracer). Incubate for 60 minutes, then read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Causality: The ratio of 665/615 nm normalizes well-to-well dispensing variations, ensuring the data's trustworthiness.

  • System Validation:

    • Action: Calculate the Z'-factor using the DMSO negative control and a Staurosporine positive control.

    • Causality: The assay is only considered valid if Z' > 0.5, proving that the signal window is robust enough to distinguish true scaffold differences from assay noise.

TRFRETWorkflow Prep 1. Compound Preparation (Serial Dilution in 100% DMSO) Incubation 2. Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Prep->Incubation Prevents Aggregation Detection 3. TR-FRET Reagent Addition (Eu-Antibody + Tracer) Incubation->Detection 60 min (Equilibrium) Readout 4. Time-Resolved Measurement (Delay: 50µs, Read: 615nm/665nm) Detection->Readout 60 min (Binding) Validation 5. Data Analysis & Validation (IC50 Curve & Z'-Factor > 0.5) Readout->Validation Ratio Normalization

Caption: Self-validating TR-FRET experimental workflow for kinase inhibitor screening.

References

  • Source: PMC (nih.gov)
  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Validation

A Guide to the Synthesis and Characterization of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone: A Comparative Analysis of Established Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth technical resource for the synthesis and characterization of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical resource for the synthesis and characterization of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. Drawing upon established chemical principles and analogous published procedures, this document outlines a reliable synthetic protocol, discusses alternative methodologies, and presents the expected characterization data. The objective is to equip researchers with the necessary information to replicate and build upon these findings in their own laboratories.

Introduction

(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone belongs to a class of compounds containing the indole and piperazine scaffolds, which are prevalent in medicinal chemistry due to their diverse biological activities.[1][2] The indole nucleus is a key feature in many natural and synthetic bioactive molecules, while the piperazine ring often imparts favorable pharmacokinetic properties.[3] The methanone linker connects these two important pharmacophores, and derivatives of this structural class have been investigated for a range of therapeutic targets.[4][5]

This guide will detail a robust and reproducible synthetic route to the title compound, starting from commercially available precursors. We will delve into the mechanistic reasoning behind the chosen reaction conditions and purification strategies. Furthermore, a comparative analysis with alternative synthetic approaches will be presented, offering insights into the potential advantages and disadvantages of each method.

Synthetic Approach and Experimental Protocol

The synthesis of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is most effectively achieved through a two-step process: the synthesis of the key intermediate, 1-methyl-1H-indole-2-carboxylic acid, followed by its coupling with piperazine.

Part 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid

The starting material, 1-methyl-1H-indole-2-carboxylic acid, can be prepared from indole-2-carboxylic acid via N-methylation.[6]

Experimental Protocol:

  • To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (CH3I, 1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-2-carboxylic acid.

Causality of Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent that can dissolve the indole-2-carboxylic acid and facilitate the deprotonation and subsequent methylation steps.

  • Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen, forming the corresponding sodium salt, which is highly reactive towards the electrophilic methyl iodide.

  • Temperature: The initial addition of NaH is performed at 0 °C to control the exothermic reaction. The subsequent reaction is carried out at room temperature to ensure a reasonable reaction rate.

  • Workup: Acidification is necessary to protonate the carboxylate and precipitate the desired carboxylic acid product.

Part 2: Amide Coupling of 1-Methyl-1H-indole-2-carboxylic acid and Piperazine

The final step involves the formation of an amide bond between the synthesized carboxylic acid and piperazine. A common and effective method for this transformation is the use of a coupling agent. An alternative, also widely used, is the conversion of the carboxylic acid to an acid chloride followed by reaction with the amine.[7][8]

Experimental Protocol (Using a Coupling Agent):

  • To a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 2.2 eq).[8]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add piperazine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

Causality of Experimental Choices:

  • Coupling Agent: HATU is an efficient coupling agent that activates the carboxylic acid to form a highly reactive intermediate, facilitating the nucleophilic attack by the piperazine nitrogen.

  • Base: Triethylamine is used to neutralize the hexafluorophosphate salt formed during the reaction and to scavenge any acid generated.[7]

  • Solvent: Anhydrous aprotic solvents are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Excess Piperazine: A slight excess of piperazine can be used to drive the reaction to completion, but a large excess should be avoided to minimize the formation of the di-acylated byproduct.

  • Purification: Column chromatography is a standard and effective method for separating the desired mono-acylated product from any unreacted starting materials, the di-acylated byproduct, and other impurities.

Comparative Analysis of Synthetic Methodologies

While the protocol described above is robust, other methods for the acylation of piperazine exist. A comparison of these alternatives is presented below.

MethodDescriptionAdvantagesDisadvantages
Coupling Agent (e.g., HATU, HBTU) Direct coupling of the carboxylic acid and amine.High yields, mild reaction conditions, broad functional group tolerance.Higher cost of reagents.
Acid Chloride Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with piperazine.Cost-effective reagents, high reactivity of the acid chloride.Harsh reaction conditions (use of SOCl₂), potential for side reactions, moisture sensitive.
Mixed Anhydride In-situ formation of a mixed anhydride from the carboxylic acid and another acylating agent (e.g., ethyl chloroformate), which then reacts with piperazine.[8][9]Relatively inexpensive, good yields.Can sometimes lead to the formation of byproducts from the reaction of the amine with the other acylating agent.

Characterization Data

The successful synthesis of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone should be confirmed by a suite of analytical techniques. Expected data, based on analogous compounds, are summarized below.[8][10]

AnalysisExpected Results
¹H NMR Signals corresponding to the methyl group on the indole nitrogen, the aromatic protons of the indole ring, and the methylene protons of the piperazine ring. The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the indole ring, the methyl carbon, and the carbons of the piperazine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the target compound.
Infrared (IR) Spectroscopy A characteristic absorption band for the amide carbonyl group (typically around 1630-1680 cm⁻¹), as well as bands for C-H and N-H (if the second piperazine nitrogen is not protected) stretching vibrations.
Melting Point A sharp and reproducible melting point range, indicating the purity of the compound.

Visualizing the Synthetic Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid cluster_part2 Part 2: Amide Coupling Indole-2-carboxylic_acid 1H-Indole-2-carboxylic acid Deprotonation Deprotonation (NaH, DMF) Indole-2-carboxylic_acid->Deprotonation Methylation Methylation (CH3I) Deprotonation->Methylation Product_1 1-Methyl-1H-indole-2-carboxylic acid Methylation->Product_1 Product_1_input 1-Methyl-1H-indole-2-carboxylic acid Coupling Amide Coupling (HATU, TEA, DCM) Product_1_input->Coupling Piperazine Piperazine Piperazine->Coupling Final_Product (1-methyl-1H-indol-2-yl) (piperazin-1-yl)methanone Coupling->Final_Product

Caption: Synthetic workflow for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

Logical Relationship of Synthetic Choices

The selection of a particular synthetic route is a balance of several factors, as illustrated below.

Logic_Diagram Desired_Product Target Molecule Synthetic_Strategy Synthetic Strategy Desired_Product->Synthetic_Strategy Coupling_Agent Coupling Agent Method Synthetic_Strategy->Coupling_Agent Acid_Chloride Acid Chloride Method Synthetic_Strategy->Acid_Chloride Mixed_Anhydride Mixed Anhydride Method Synthetic_Strategy->Mixed_Anhydride Yield Yield Coupling_Agent->Yield Cost Cost Coupling_Agent->Cost Conditions Reaction Conditions Coupling_Agent->Conditions Purity Product Purity Coupling_Agent->Purity Acid_Chloride->Yield Acid_Chloride->Cost Acid_Chloride->Conditions Acid_Chloride->Purity Mixed_Anhydride->Yield Mixed_Anhydride->Cost Mixed_Anhydride->Conditions Mixed_Anhydride->Purity

Caption: Factors influencing the choice of synthetic methodology.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, based on established and reliable chemical transformations. By understanding the rationale behind the experimental choices and being aware of alternative methodologies, researchers are well-equipped to successfully prepare this and similar compounds. The provided characterization benchmarks will aid in the confirmation of the product's identity and purity. This foundational knowledge is crucial for the further exploration of the biological activities of this class of molecules in drug discovery and development.

References

  • ResearchGate. Reactions of acetylenic acid esters with piperazine derivatives. [Link]

  • Acme Hardesty. The Chemistry of Piperazine: Synthesis, Reactions, and Applications. [Link]

  • Organic Chemistry Portal. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. [Link]

  • Synfacts. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Der Pharma Chemica. Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. [Link]

  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

  • Manuscript-Archive. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]

  • Fkitrepozitorij. Synthesis, characterization and analysis of physico-chemical properties of 1H-indol-5-yl-[4-(2-phenoxyethyl)piperazin-1-yl]methanone. [Link]

  • Google Patents.
  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • PMC. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. [Link]

  • International Journal of ChemTech Research. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

  • ResearchGate. Synthesis and analgesic activity of (2,3-diphenyl-1H-indol-5-YL)piperazin-1-yl methanone derivatives. [Link]

  • EPA CompTox Chemicals Dashboard. (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone. [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • PubMed. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone

This guide provides essential safety protocols and operational directives for the handling and disposal of the research chemical (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. As specific safety data for this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of the research chemical (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. As specific safety data for this compound is not extensively published, this document synthesizes information from its core structural components—1-methylindole and piperazine—to establish a robust and conservative safety framework. The primary objective is to ensure the well-being of laboratory personnel through a deep understanding of the potential hazards and the implementation of rigorous, validated safety procedures.

Hazard Analysis: A Structurally-Informed Risk Assessment

The toxicological profile of (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone is inferred from the hazards associated with its constituent moieties. The piperazine group is the primary driver of the significant health hazards, while the indole nucleus presents additional, though less severe, risks.

  • Piperazine Moiety : The parent compound, piperazine, is classified as a corrosive material capable of causing severe skin burns and serious eye damage.[1][2][3][4] It is also a known skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[5] Furthermore, piperazine is suspected of damaging fertility or the unborn child, placing it in Reproductive Toxicity Category 2.[1]

  • 1-Methylindole Moiety : The 1-methylindole component is a known irritant, classified as causing skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

Given these precursors, it is imperative to handle (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone as a substance that is potentially corrosive, a sensitizer, a reproductive toxin, and an irritant.

Hazard Category Associated Structural Moiety Potential Effects Classification Source
Skin Corrosion/Irritation Piperazine, 1-MethylindoleCauses severe skin burns and irritation.[1][2][6]OSHA 29 CFR 1910.1200[1]
Serious Eye Damage/Irritation Piperazine, 1-MethylindoleCauses serious eye damage, potentially leading to blindness.[2][6][7]OSHA 29 CFR 1910.1200[1]
Respiratory & Skin Sensitization PiperazineMay cause allergy, asthma symptoms, or breathing difficulties if inhaled; may cause an allergic skin reaction.[1][5]Safe Work Australia HCIS
Reproductive Toxicity PiperazineSuspected of damaging fertility or the unborn child.[1]Safe Work Australia HCIS
Specific Target Organ Toxicity 1-MethylindoleMay cause respiratory irritation.[6]OSHA 29 CFR 1910.1200[6]

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following ensemble must be worn at all times when handling the compound, from initial container opening to final waste disposal.

  • Eye and Face Protection : Due to the severe eye damage risk posed by the piperazine moiety, standard safety glasses are insufficient.

    • Minimum Requirement : Wear government-approved (e.g., OSHA 29 CFR 1910.133 or European Standard EN166) chemical safety goggles that provide a complete seal around the eyes.[1][7]

    • Recommended for Splash Risk : When handling solutions or larger quantities of powder, supplement goggles with a full-face shield.

  • Skin and Body Protection :

    • Gloves : Wear compatible chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[8]

    • Laboratory Coat : A flame-resistant laboratory coat must be worn, fully fastened, to protect against incidental contact.

    • Protective Clothing : For tasks with a higher risk of exposure, such as cleaning up large spills, additional protective clothing may be necessary.

  • Respiratory Protection :

    • Under Normal Conditions : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.[8]

    • When Required : If engineering controls are not available or are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with the appropriate cartridge for organic vapors and particulates should be used.[1] This is particularly critical if the material is aerosolized or if irritation is experienced.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, systematic workflow is critical for mitigating exposure risks. The following protocol outlines the essential steps for safely handling (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

Engineering Controls and Preparation
  • Verify Engineering Controls : Before starting, ensure the chemical fume hood has a current certification and is functioning correctly. The sash should be kept at the lowest possible height that still allows for comfortable work.

  • Prepare the Work Area : Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials : Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood to minimize reaching in and out of the containment area.

  • Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.[1][8]

Weighing and Transferring the Solid Compound
  • Don Full PPE : Put on all required PPE as outlined in Section 2.

  • Tare the Receiving Vessel : Inside the fume hood, place a clean, dry receiving vessel (e.g., a vial or flask) on a tared analytical balance.

  • Dispense the Compound : Carefully open the stock container. Using a clean spatula, gently dispense the desired amount of the solid into the tared vessel. Avoid creating dust. If the compound is a fine powder, consider using a glove box for this step.

  • Seal and Clean : Securely close the stock container. Wipe the spatula and any affected surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the designated solid hazardous waste container.

Solution Preparation
  • Add Solvent : While the vessel containing the weighed compound is still in the fume hood, slowly add the desired solvent.

  • Dissolution : Cap the vessel and mix via gentle swirling, vortexing, or magnetic stirring until the solid is fully dissolved.

  • Labeling : Clearly label the prepared solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Emergency and Disposal Plan

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Seek immediate medical attention.[1][6]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention, especially if burns or irritation develop.[6][8]
Inhalation Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms (wheezing, coughing, shortness of breath), seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Spill Management
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain : Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite or sand).

  • Clean-Up : For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[1] For liquid spills, use absorbent pads to collect the material, then decontaminate the area.

  • Dispose : All spill cleanup materials must be disposed of as hazardous waste.

Waste Disposal
  • Classification : Treat all waste containing (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone, including empty containers, contaminated PPE, and cleanup materials, as hazardous chemical waste.

  • Segregation : Do not mix this waste with other waste streams. Collect it in a dedicated, clearly labeled, and sealed container.

  • Disposal : Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[6][9]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for safely handling (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Actions prep_ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood 2. Verify Fume Hood (Certified & Operational) prep_ppe->prep_hood emergency_exposure First Aid (Flush, Remove Clothing, Seek Medical Aid) prep_ppe->emergency_exposure prep_area 3. Prepare Work Area (Bench Paper, Equipment) prep_hood->prep_area handling_weigh 4. Weigh Solid (Avoid Dust Generation) prep_area->handling_weigh handling_dissolve 5. Prepare Solution (Add Solvent & Mix) handling_weigh->handling_dissolve emergency_spill Spill Response (Evacuate, Contain, Clean) handling_weigh->emergency_spill handling_label 6. Label Container (Contents & Hazards) handling_dissolve->handling_label handling_dissolve->emergency_spill cleanup_decon 7. Decontaminate (Wipe Surfaces & Tools) handling_label->cleanup_decon cleanup_waste 8. Segregate Waste (Label Hazardous Waste Container) cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE Correctly (Dispose of Contaminated Items) cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe handling workflow for (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone.

References

  • National Industrial Chemicals Notification and Assessment Scheme, Piperazine: Human health tier II assessment. Source: Australian Department of Health. URL: [Link]

  • Cole-Parmer, Material Safety Data Sheet - Piperazine, anhydrous, 99%. Source: Cole-Parmer. URL: [Link]

  • Nirogi, R. V. S., et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica, 4(3), 896-902. Source: Scholars Research Library. URL: [Link]

  • Antibodies-Online, Technical Data Sheet - Piperazine. Source: Antibodies-Online. URL: [Link]

  • Centers for Disease Control and Prevention, NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Source: CDC. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone
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(1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone
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